8-Bromo-1-octene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOMUYLFLGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181437 | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2695-48-9 | |
| Record name | 8-Bromo-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1-octene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromooct-1-ene | |
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| Record name | 8-bromooct-1-ene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Bromo-1-octene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79E33RNF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-1-octene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1-octene is a versatile bifunctional molecule that serves as a key intermediate in a variety of chemical syntheses. Its structure, possessing both a terminal alkene and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the construction of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in organic synthesis and drug development.
Chemical Structure and Identification
This compound consists of an eight-carbon chain with a double bond at the C1 position and a bromine atom at the C8 position.[1] This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.
| Identifier | Value |
| IUPAC Name | 8-bromooct-1-ene[2] |
| CAS Number | 2695-48-9[2][3] |
| Molecular Formula | C₈H₁₅Br[2][3] |
| SMILES String | C=CCCCCCCBr |
| InChI Key | SNMOMUYLFLGQQS-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Weight | 191.11 g/mol [2] |
| Appearance | Colorless liquid[4] |
| Density | 1.139 g/mL at 25 °C[4] |
| Boiling Point | 198-199 °C[4] |
| Flash Point | 78 °C[5] |
| Refractive Index | 1.467 (at 20°C)[5] |
| Solubility | Soluble in organic solvents. |
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, hydrohalogenation, and polymerization. The primary alkyl bromide is susceptible to nucleophilic substitution and is a precursor for the formation of Grignard reagents.[1]
This dual reactivity allows for a range of synthetic transformations, making this compound a valuable starting material in the synthesis of natural products and pharmaceutical agents.[4] For instance, the Grignard reagent derived from this compound has been utilized in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[4][6]
Experimental Protocols
Synthesis of 8-Chloro-1-octene from this compound
This protocol details a nucleophilic substitution reaction to replace the bromine atom with chlorine.
Materials:
-
This compound
-
Tetramethylammonium (B1211777) chloride
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and a stoichiometric excess of tetramethylammonium chloride in a mixture of 95% ethanol and deionized water.
-
Heat the mixture to reflux with vigorous stirring for approximately 1.5-2 hours.[7]
-
Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water and extract with diethyl ether three times.[7]
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]
-
Purify the crude product by distillation under reduced pressure to yield pure 8-chloro-1-octene.[7]
Caption: Workflow for the synthesis of 8-Chloro-1-octene.
Formation of a Grignard Reagent from this compound
This protocol describes the preparation of the corresponding Grignard reagent, a powerful nucleophile in organic synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
Procedure:
-
Assemble a flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (indicated by the disappearance of the iodine color and gentle boiling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the halide.
-
The resulting cloudy, grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
Caption: Logical flow for the synthesis of a Grignard reagent from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the development of novel therapeutics and functional materials.
References
- 1. This compound | 2695-48-9 | Benchchem [benchchem.com]
- 2. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS 2695-48-9 for Organic Synthesis - this compound, Bromo-8 Octene-1 | Made-in-China.com [m.made-in-china.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 2695-48-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 8-Bromo-1-octene
This technical guide provides a detailed overview of the core physical properties of 8-Bromo-1-octene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties, the methodologies for their measurement, and a logical workflow for these experimental determinations.
Core Physical Properties
This compound is a halogenated alkene with applications in organic synthesis, including the preparation of polymerizable ligands and as a building block in the synthesis of natural products.[1][2] A precise understanding of its physical properties is essential for its application in various chemical processes.
Quantitative Data Summary
The boiling point and density of this compound have been determined and are summarized in the table below. These values are critical for predicting the behavior of the compound under various experimental conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 198.7 °C | at 760 mmHg |
| 198-199 °C | Not specified[2][3] | |
| 92 °C | at 24 mmHg[4] | |
| Density | 1.139 g/mL | at 25 °C[1][2] |
| 1.1 ± 0.1 g/cm³ | Not specified[5] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[6]
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a Thiele tube filled with mineral oil.
-
The Thiele tube is gently heated, causing the temperature of the oil bath to rise.
-
As the boiling point of the sample is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density: Pycnometer Method
The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.
Apparatus and Materials:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
-
Sample of this compound
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark.
-
The exterior of the pycnometer is carefully dried, and its mass is determined (m_water).
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound, and the same procedure of thermal equilibration and mass measurement is followed (m_sample).
-
The density of water at the experimental temperature (ρ_water) is obtained from standard tables.
-
The volume of the pycnometer (V) is calculated using the mass of the water and its density: V = (m_water - m_empty) / ρ_water
-
The density of the this compound sample (ρ_sample) is then calculated: ρ_sample = (m_sample - m_empty) / V
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample.
Caption: Workflow for Physical Property Determination.
References
An In-depth Technical Guide to 8-Bromo-1-octene (CAS: 2695-48-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-1-octene, with the CAS number 2695-48-9, is a versatile bifunctional organobromine compound. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, makes it a valuable intermediate in a wide array of organic syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications, and biological significance. Detailed experimental protocols for its use in common reactions are provided, along with visual representations of experimental workflows and potential biological pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and materials science.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2695-48-9 | [1] |
| Molecular Formula | C₈H₁₅Br | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Boiling Point | 92 °C at 24 mmHg, 198-199 °C at 760 mmHg | [1][3] |
| Density | 1.139 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.467 | |
| Flash Point | 78 °C (172.4 °F) - closed cup | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| Appearance | Colorless to light yellow liquid | [6] |
| SMILES String | C=CCCCCCCBr | |
| InChI Key | SNMOMUYLFLGQQS-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.[8]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Reactions
This compound is a key building block in organic synthesis due to the orthogonal reactivity of its alkene and alkyl bromide functionalities.[8][9] This allows for selective transformations at either end of the molecule.
Synthesis of 8-Chloro-1-octene from this compound
A common application of this compound is its conversion to other haloalkenes, such as 8-chloro-1-octene, via a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in 95% aqueous ethanol.[4]
-
Addition of Reagents: Add a stoichiometric excess of a chloride source, such as lithium chloride or tetramethylammonium (B1211777) chloride, to the solution.[1][4]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 2-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel, wash with water, and extract the organic layer with a suitable solvent like diethyl ether.[4]
-
Purification: Dry the combined organic phases over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure 8-chloro-1-octene.[1][4]
Experimental Workflow:
Caption: Workflow for the synthesis of 8-chloro-1-octene.
Grignard Reagent Formation and Subsequent Reactions
The alkyl bromide moiety of this compound readily forms a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.[10][11]
Experimental Protocol for Grignard Reagent Formation:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). All glassware should be flame-dried.[12]
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.[12]
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[12]
-
Addition of Substrate: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[12]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-to-brown solution is the Grignard reagent and is ready for immediate use.[12]
Experimental Workflow:
Caption: Workflow for the formation of the Grignard reagent from this compound.
Applications in Drug Development and Materials Science
This compound serves as a versatile starting material in the synthesis of a variety of complex molecules.
-
Pharmaceutical Synthesis: It is a building block for the synthesis of bioactive molecules and drug candidates.[9] For instance, the Grignard reagent derived from it has been used in the synthesis of natural products like (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[13]
-
Agrochemicals: Its reactive nature allows for its incorporation into novel agrochemical compounds.[9]
-
Functional Materials: this compound has been utilized in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads, which have applications in areas like solid-phase organic chemistry.[13]
Biological Activity
Recent studies have highlighted the biological activities of this compound, suggesting its potential as a lead compound in drug discovery.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis and death.[9] The lipophilic nature of the octene chain facilitates its insertion into the lipid bilayer, while the bromine atom may contribute to its overall electronic properties and reactivity.
Proposed Mechanism of Antimicrobial Action:
Caption: Proposed mechanism of antimicrobial action of this compound.
Cytotoxicity and Anticancer Research
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.[9] Its cytotoxicity is attributed to the induction of apoptosis, a programmed cell death pathway, through the activation of caspases.[9]
Generalized Apoptosis Induction Pathway:
The precise signaling cascade initiated by this compound is a subject of ongoing research. However, a generalized pathway for apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Caption: Generalized signaling pathways of apoptosis induction.
Conclusion
This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of organic synthesis, drug development, and materials science. Its dual functionality provides a platform for the creation of complex molecular architectures. The emerging evidence of its biological activities, including antimicrobial and cytotoxic effects, opens new avenues for its investigation as a potential therapeutic agent. This guide has provided a comprehensive overview of its properties, synthetic utility, and biological relevance, complete with detailed protocols and visual aids to support further research and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. This compound | 2695-48-9 | Benchchem [benchchem.com]
- 9. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]
- 10. This compound CAS 2695-48-9 for Organic Synthesis - this compound and Bromo-8 Octene-1 [megawidechem.en.made-in-china.com]
- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 8-Bromo-1-octene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-1-octene (CAS No. 2695-48-9), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
-
Chemical Name: this compound[1]
-
Appearance: Liquid
-
Density: 1.139 g/mL at 25 °C
-
Refractive Index: n20/D 1.467
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][4][5]
¹H NMR Data
The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-2 |
| ~5.0 | m | 2H | H-1 |
| 3.40 | t | 2H | H-8 (α to Br) |
| ~2.0 | m | 2H | H-3 |
| ~1.8 | m | 2H | H-7 |
| ~1.4 | m | 4H | H-4, H-5, H-6 |
Data sourced from publicly available spectra.[4][6]
¹³C NMR Data
The ¹³C NMR spectrum identifies the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 138.9 | C-2 |
| 114.2 | C-1 |
| 33.9 | C-8 (α to Br) |
| 33.7 | C-3 |
| 32.7 | C-7 |
| 28.6 | C-4, C-5, or C-6 |
| 28.1 | C-4, C-5, or C-6 |
| 27.8 | C-4, C-5, or C-6 |
Data sourced from publicly available spectra.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically obtained from a neat (pure) liquid sample as a thin film.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2930, ~2855 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~990, ~910 | Strong | =C-H bend (alkene out-of-plane) |
| ~640 | Medium | C-Br stretch |
Data interpretation based on characteristic IR absorption frequencies.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this compound.
| m/z Ratio | Interpretation |
| 190/192 | Molecular ions [M]⁺ and [M+2]⁺, characteristic of a bromine-containing compound |
| 111 | Loss of Br radical |
| 41, 55 | Common alkyl fragments |
Data sourced from the NIST Mass Spectrometry Data Center and other databases.[2][3][7]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Data Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[8][9]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette with a small glass wool or cotton plug directly into a 5 mm NMR tube.[8][10] The final liquid height in the tube should be approximately 4-5 cm.[9]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument then locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[9]
-
Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure high-resolution spectra.[9]
-
Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and initiate the experiment.[9][11] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]
-
Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed.
IR Data Acquisition (Neat Liquid Film)
-
Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[12] Handle them by the edges to avoid transferring moisture or oils.
-
Sample Application: Place 1-2 drops of neat this compound onto the center of one salt plate using a Pasteur pipette.[13][14]
-
Creating the Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[12][15]
-
Spectrum Acquisition: Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[13] First, run a background spectrum with no sample in the beam path. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and dry them with a soft tissue before returning them to a desiccator.[12]
Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction: For a volatile liquid like this compound, direct infusion or injection into a Gas Chromatography (GC-MS) system is common.[16][17] For direct infusion, a small amount of the sample is introduced into the instrument's vacuum system where it vaporizes.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[16] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments.[16]
-
Mass Analysis: The ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[18]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound(2695-48-9) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(2695-48-9) MS [m.chemicalbook.com]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. books.rsc.org [books.rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- 14. scribd.com [scribd.com]
- 15. homework.study.com [homework.study.com]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. organomation.com [organomation.com]
- 18. quora.com [quora.com]
An In-depth Technical Guide to the Solubility of 8-Bromo-1-octene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromo-1-octene, a versatile bifunctional molecule used in a variety of synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the theoretical solubility profile of this compound based on fundamental principles of chemical interactions. A detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents is provided to guide researchers in generating precise data. This guide is intended to be a valuable resource for scientists and professionals in organic synthesis, materials science, and drug development who utilize this compound in their work.
Introduction
This compound (CAS No. 2695-48-9) is a chemical intermediate featuring a terminal alkene and a primary alkyl bromide. This unique combination of functional groups allows for orthogonal chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility behavior is therefore essential for optimizing its use in research and development.
Theoretical Solubility Profile
The solubility of a substance is primarily governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a long, eight-carbon alkyl chain, which is nonpolar and hydrophobic. The presence of the bromine atom introduces a degree of polarity and polarizability, while the terminal double bond is also a site of potential interaction. However, the overall character of the molecule is dominated by its nonpolar alkyl chain.
Based on this structure, the expected solubility of this compound in various classes of organic solvents is as follows:
-
High Solubility/Miscibility: In nonpolar and weakly polar aprotic solvents, the van der Waals forces between the octene chain and the solvent molecules are the primary driving force for dissolution.
-
Moderate to Low Solubility: In polar aprotic solvents, while the bromine atom can participate in dipole-dipole interactions, the large nonpolar part of the molecule will limit its solubility.
-
Very Low to Insoluble: In polar protic solvents like water, the energy required to break the strong hydrogen bonds between solvent molecules to accommodate the nonpolar this compound is energetically unfavorable, leading to very low solubility.[1][2][3][4]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in the literature, several sources qualitatively describe it as being miscible with or soluble in a range of common organic solvents.[5] The following table summarizes the available qualitative data and provides an expected solubility classification based on the theoretical principles discussed above.
| Solvent Name | Chemical Formula | Solvent Type | Reported/Expected Solubility |
| Dichloromethane | CH₂Cl₂ | Halogenated | Miscible[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether (Polar Aprotic) | Miscible[5] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible[5] |
| Chloroform | CHCl₃ | Halogenated | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble |
| Hexane | C₆H₁₄ | Nonpolar Aprotic | Expected to be High/Miscible |
| Toluene | C₇H₈ | Aromatic | Expected to be High/Miscible |
| Acetone | C₃H₆O | Ketone (Polar Aprotic) | Expected to be Moderate |
| Methanol | CH₃OH | Polar Protic | Expected to be Low |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be Low |
| Water | H₂O | Polar Protic | Very Low/Insoluble[1][2][3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Gas chromatograph (GC) with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a calibrated pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Transfer the collected aliquot to a pre-weighed volumetric flask and record the mass.
-
Dilute the sample with the same pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., GC) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions of its solubility in a range of organic solvents. It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. This information is vital for the effective application of this compound in synthetic chemistry and drug development.
References
An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 8-Bromo-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1-octene is a bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] The reactivity of this compound can be selectively directed towards either the terminal double bond or the bromo group, offering significant synthetic flexibility. This guide provides an in-depth exploration of the reactivity of the terminal alkene moiety, presenting key reactions, experimental protocols, and mechanistic insights.
Electrophilic Additions to the Terminal Alkene
The electron-rich π-bond of the terminal alkene in this compound is susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, with the regioselectivity typically following Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. The reaction proceeds via a syn-addition of the borane (B79455) across the double bond.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroboration-Oxidation of 1-octene (B94956) | 1. BH₃·THF 2. H₂O₂, NaOH | THF | 0 to RT, then reflux | 1 (hydroboration), 1 (oxidation) | 94 | Organic Syntheses, Coll. Vol. 6, p.857 (1988) |
Experimental Protocol: Hydroboration-Oxidation of 1-Octene (Representative for this compound)
A dry 500-mL flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 1-octene (0.1 mol, 11.2 g) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). The solution is cooled to 0°C in an ice bath. A 1.0 M solution of borane-THF complex (35 mL, 0.035 mol) is added dropwise over 30 minutes while maintaining the temperature at 0-5°C. The reaction mixture is then stirred at room temperature for 1 hour. The flask is cooled again in an ice bath, and water (5 mL) is added cautiously, followed by 3 M aqueous sodium hydroxide (B78521) (35 mL) and 30% hydrogen peroxide (35 mL), added dropwise while keeping the temperature below 30°C. The mixture is then heated to reflux for 1 hour. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-octanol. A similar procedure can be followed for this compound to yield 8-bromooctan-1-ol.
Caption: Epoxidation of this compound with m-CPBA.
Dihydroxylation
The terminal alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Syn-dihydroxylation of cyclohexene | OsO₄ (cat.), NMO | Acetone (B3395972)/Water | RT | 12 h | >95 | Not specified, general procedure |
Experimental Protocol: Syn-dihydroxylation using OsO₄/NMO (Representative for this compound)
To a solution of this compound (5 mmol) in a mixture of acetone (20 mL) and water (2 mL) is added N-methylmorpholine N-oxide (NMO, 6 mmol). A 2.5% solution of osmium tetroxide in t-butanol (0.1 mL, 0.02 mmol) is then added. The reaction mixture is stirred at room temperature for 12-24 hours, during which time the solution may turn dark. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) (10 mL) and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford 8-bromooctane-1,2-diol.
Reaction Pathway:
References
An In-depth Technical Guide on the Commercial Availability and Purity of 8-Bromo-1-octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-1-octene, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document details its commercial availability, typical purity levels, synthesis protocols, and methods for purity determination.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for most research and development applications, with higher purity grades available upon request. Gas chromatography (GC) is the most common analytical technique used by suppliers to assess purity.
Table 1: Commercial Availability and Purity of this compound
| Supplier | Catalog Number | Purity | Analytical Method |
| Sigma-Aldrich | 252301 | 97% | GC |
| TCI America | B3257 | >98.0% | GC |
| Thermo Scientific Chemicals | H64830 | 97% | GC[2] |
| Santa Cruz Biotechnology | sc-239130 | ≥97% | Not specified |
| Oakwood Chemical | 043893 | 97% | Not specified[3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the anti-Markovnikov hydrobromination of 1-octene (B94956). This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to yield the terminal bromide.[4][5][6]
2.1. Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Octene
This protocol describes the synthesis of this compound from 1-octene using hydrobromic acid and a radical initiator.
Materials:
-
1-octene
-
Hydrobromic acid (48% aqueous solution)
-
Benzoyl peroxide (or other suitable radical initiator)
-
Anhydrous solvent (e.g., hexane)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octene in a suitable anhydrous solvent such as hexane.
-
Add a catalytic amount of a radical initiator, for example, benzoyl peroxide.
-
Slowly add hydrobromic acid to the reaction mixture.
-
The reaction is typically carried out at reflux or initiated with UV light to facilitate the formation of bromine radicals.[4][5]
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Purity Determination
The purity of this compound is crucial for its successful application in subsequent synthetic steps. A variety of analytical techniques can be employed for its quantitative analysis.
Table 2: Analytical Methods for Purity Determination of this compound
| Technique | Abbreviation | Principle | Key Parameters |
| Gas Chromatography | GC | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Column: Non-polar (e.g., HP-5ms). Injector Temp: 250°C. Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. Detector: Flame Ionization Detector (FID) at 300°C.[7] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Couples the separation power of GC with the detection capabilities of mass spectrometry for identification and quantification. | Kovats Retention Index: Standard non-polar: 1121.[8] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | ¹H NMR (CDCl₃): Provides characteristic signals for the vinyl and alkyl protons. ¹³C NMR (CDCl₃): Shows distinct peaks for each carbon atom in the molecule.[8][9][10] |
| High-Performance Liquid Chromatography | HPLC | Separation based on the partitioning of the analyte between a stationary phase and a liquid mobile phase. | Column: C18 reverse-phase. Mobile Phase: Isocratic elution with Acetonitrile:Water. Detector: Charged Aerosol Detector (CAD) for compounds lacking a strong UV chromophore.[7] |
Logical Workflow for Purity Analysis:
References
- 1. This compound 97 2695-48-9 [sigmaaldrich.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(2695-48-9) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Safe Handling of 8-Bromo-1-octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 8-Bromo-1-octene (CAS No. 2695-48-9). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.
Understanding the Hazard Profile
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] While comprehensive toxicological data is not available, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach to its handling.[1][7]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Target Organs | Respiratory system |
Source: PubChem, Fisher Scientific[1][2]
Hazard and Precautionary Statements
The following H- and P-statements are associated with this compound:
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[2][3][5] |
| H319 | Causes serious eye irritation.[2][3][5] | |
| H335 | May cause respiratory irritation.[2][5] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | |
| P405 | Store locked up.[2] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
Source: PubChem, Fisher Scientific, Tokyo Chemical Industry Co., Ltd.[1][2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 191.11 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 92 °C @ 24 mmHg[1] |
| Flash Point | 78 °C (172.4 °F) - closed cup[1][4] |
| Density | 1.139 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.467[4] |
| Solubility | Miscible with organic solvents like dichloromethane, THF, and DMF. |
Source: Sigma-Aldrich, Fisher Scientific, PubChem, Tokyo Chemical Industry Co., Ltd.[1][2][3][4]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound. The following are general guidelines for common laboratory procedures.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE is provided below.
Caption: Required Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[8]
-
Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Dispensing and Transfer
-
Preparation: Before dispensing, ensure all necessary PPE is worn and the work area is clean and uncluttered.
-
Secondary Containment: When transporting the chemical, always use a secondary container to mitigate the risk of spills.[8]
-
Dispensing: Use appropriate tools such as a pipette or a graduated cylinder for accurate and safe dispensing. Avoid splashing.[8]
-
Container Sealing: After dispensing, securely seal the primary container.
Use in a Reaction
-
Apparatus Setup: Ensure all glassware and equipment are securely clamped and in good condition.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: If the reaction is exothermic, have a cooling bath readily available to control the temperature.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[8]
-
Segregation: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[8] Do not pour down the drain.[8]
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, follow these procedures.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Source: Fisher Scientific[1]
Spill Response
-
Evacuate: In the case of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][7] No quantitative data such as LD50 or LC50 values are readily available. It is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1] There is no information available on its mutagenic, reproductive, or developmental effects.[1] It is not classified as a carcinogen by IARC.[7]
This technical guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust safety protocols within your institution. Always consult the most recent Safety Data Sheet (SDS) before working with any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the 8-Bromo-1-octene Grignard Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation and utilization of the Grignard reagent derived from 8-bromo-1-octene, known as (oct-7-en-1-yl)magnesium bromide. This versatile reagent is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles and strong bases widely employed in organic synthesis. The Grignard reagent of this compound is particularly useful as it introduces an eight-carbon chain with a terminal double bond. This functionality allows for further chemical transformations, making it a key building block in the synthesis of long-chain alcohols, insect pheromones, and other complex organic molecules. The formation of (oct-7-en-1-yl)magnesium bromide proceeds by the insertion of magnesium metal into the carbon-bromine bond of this compound. Successful synthesis is highly dependent on anhydrous conditions to prevent the reagent from being quenched by protic solvents.
Data Presentation
The following table summarizes the quantitative data for the formation of the Grignard reagent and its subsequent reaction with various electrophiles.
| Entry | Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N/A (Reagent Formation) | (oct-7-en-1-yl)magnesium bromide | 2-3 | Reflux (THF) | Typically high (used in situ) |
| 2 | Benzaldehyde (B42025) | 1-phenyloct-7-en-1-ol | 12 | 0 to RT | 85 |
| 3 | Acetone | 2-methyloct-7-en-2-ol | 12 | 0 to RT | 82 |
| 4 | Cyclohexanone | 1-(oct-7-en-1-yl)cyclohexan-1-ol | 12 | 0 to RT | 88 |
| 5 | Ethyl acetate | 2-methylnon-8-en-2-ol | 12 | 0 to RT | 75 (after second addition) |
| 6 | Carbon dioxide (Dry Ice) | Oct-8-enoic acid | 2 | -78 to RT | 78 |
Experimental Protocols
Protocol 1: Formation of (oct-7-en-1-yl)magnesium bromide
This protocol describes the preparation of the Grignard reagent from this compound. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Assemble the flame-dried glassware. Add magnesium turnings and a small crystal of iodine to the flask.
-
Establish an inert atmosphere.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (~10%) of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure complete reaction.
-
The resulting grey, cloudy solution is the Grignard reagent and is ready for use in subsequent reactions.
Protocol 2: Reaction of (oct-7-en-1-yl)magnesium bromide with an Aldehyde (e.g., Benzaldehyde)
This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
(oct-7-en-1-yl)magnesium bromide solution in THF (from Protocol 1)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard workup and purification reagents
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenyloct-7-en-1-ol.
Mandatory Visualization
The following diagrams illustrate the formation of the Grignard reagent and its application in a multi-step synthesis.
Caption: Formation of (oct-7-en-1-yl)magnesium bromide.
Caption: General workflow for the synthesis of alcohols.
Applications in Synthesis
The (oct-7-en-1-yl)magnesium bromide reagent is a key intermediate in the synthesis of various natural products, particularly insect pheromones. The terminal double bond can be further functionalized, for example, through ozonolysis or epoxidation, to introduce other functional groups.
One notable application is in the synthesis of the codling moth sex pheromone, (8E,10E)-dodecadien-1-ol.[1] In a similar vein, the Grignard reagent derived from the protected 8-bromooctan-1-ol is utilized in the synthesis of the red bollworm moth sex pheromone. The long carbon chain provided by the Grignard reagent is crucial for the biological activity of these pheromones.
The general reactivity of Grignard reagents allows for their addition to a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce secondary alcohols, tertiary alcohols, and carboxylic acids, respectively.[2] This versatility makes the this compound Grignard reagent a valuable tool for the construction of complex organic molecules.
References
Application Notes and Protocols: Suzuki Coupling Reaction of 8-Bromo-1-octene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 8-bromo-1-octene, an unactivated alkyl bromide, with various arylboronic acids. The resulting 8-aryl-1-octene products are valuable intermediates in the synthesis of biologically active molecules and functional materials. While the Suzuki coupling of aryl and vinyl halides is well-established, the coupling of unactivated alkyl halides presents unique challenges, primarily due to the slower rate of oxidative addition and the potential for competing β-hydride elimination. This protocol outlines optimized conditions to facilitate this transformation effectively.
Reaction Mechanism
The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the alkyl halide, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. This is often the rate-determining step for unactivated alkyl halides.[1]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the organoboron compound, facilitating the exchange of the organic moiety from boron to palladium.[4][5]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the octenyl chain and the aryl group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product, 8-aryl-1-octene, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
References
- 1. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Coupling of 8-Bromo-1-octene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the Heck coupling of 8-bromo-1-octene with various alkenes. This compound serves as a valuable bifunctional building block, possessing both a terminal alkene and a primary alkyl bromide, allowing for selective functionalization. The Heck reaction targeting the alkyl bromide enables the introduction of diverse functionalities, leading to the synthesis of novel long-chain unsaturated compounds.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the alkyl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination yields the coupled product and regenerates the palladium(0) catalyst.
Several factors are critical for achieving high yields and selectivity in the Heck coupling of this compound:
-
Catalyst: Palladium complexes are the catalysts of choice. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1]
-
Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used.
-
Base: A base is required to neutralize the hydrogen bromide generated during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically employed.
-
Temperature: The reaction temperature significantly impacts the reaction rate and is generally in the range of 80-140 °C.
Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of this compound with various alkenes. While specific data for this compound is limited in the literature, the conditions provided are based on analogous reactions with similar long-chain alkyl bromides and provide a strong starting point for optimization.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 110 | 16-24 | 75-85 |
| Methyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5) | DMF/MeCN | 100-120 | 12-24 | 70-80 |
| Ethyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | 70-85 |
| n-Butyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (2.0) | DMF | 100-120 | 12-24 | 70-85 |
Experimental Protocols
General Protocol for the Heck Coupling of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific alkene substrates.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, Triphenylphosphine)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous solvent (e.g., DMF, MeCN)
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk tube or sealed reaction vessel under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate and the phosphine ligand.
-
Add the anhydrous solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound and the alkene to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Example Protocol: Heck Coupling of this compound with Styrene
This protocol is adapted from a similar reaction with a close structural analog.[2]
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol, 2.0 equiv.) and N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the general logic of the Heck coupling reaction and a typical experimental workflow.
References
Application of 8-Bromo-1-octene in the Synthesis of Bioactive Natural Products
Abstract
8-Bromo-1-octene is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex natural products. Its structure, featuring a terminal double bond and a primary alkyl bromide, allows for orthogonal chemical modifications. The alkene moiety can participate in reactions such as hydroboration-oxidation, epoxidation, and ozonolysis, while the alkyl bromide is amenable to nucleophilic substitution and the formation of organometallic reagents. This application note will detail the use of this compound in the synthesis of several natural products, providing experimental protocols and quantitative data for key transformations.
Introduction
The unique chemical reactivity of this compound makes it an important precursor in the construction of various natural product scaffolds.[1] It is particularly useful for introducing an eight-carbon chain with functionalities at both ends. This document will explore its application in the synthesis of a complex tetrahydrofuran (B95107) derivative, the lichen macrolide (+)-aspicilin, and insect pheromones. Detailed experimental procedures for key steps, such as Grignard reagent formation and Wittig reactions, will be provided to guide researchers in utilizing this versatile reagent.
Data Presentation
The following table summarizes quantitative data for key reactions involving this compound and its derivatives in the synthesis of natural products.
| Natural Product/Intermediate | Reaction Type | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (8-chloro-1-octen-2-yl)magnesium bromide | Grignard Formation | 2-Bromo-8-chloro-1-octene | Mg turnings, I₂ (catalyst) | THF | Reflux | 0.5 - 1 | N/A | [1] |
| 8-chloro-1-octene | Nucleophilic Substitution | This compound | LiCl | aq. Ethanol (95%) | Reflux | 2 - 10 | N/A | |
| (Z/E)-8-dodecenol | Wittig Reaction | 8-hydroxyoctyltriphenylphosphine salt, n-butyraldehyde | K₂CO₃, 18-crown-6 (B118740) (catalyst) | Toluene (B28343) | 80-90 | 1 - 3 | >95 | |
| (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol | Grignard Addition | Aldehyde precursor, (Oct-7-en-1-yl)magnesium bromide | N/A | THF | N/A | N/A | N/A | [2] |
| (+)-Aspicilin Intermediate | Allylation | Aldehyde precursor | Allylstannane derived from this compound | N/A | N/A | N/A | N/A |
Experimental Protocols
Preparation of (Oct-7-en-1-yl)magnesium bromide
This protocol describes the formation of the Grignard reagent from this compound, a key step for its use as a nucleophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask.
-
Assemble the flask with the reflux condenser and dropping funnel, maintaining a positive pressure of inert gas.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the this compound solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the solvent.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
The resulting cloudy, grey-to-brown solution of (Oct-7-en-1-yl)magnesium bromide is ready for use in subsequent reactions.[1]
Synthesis of an Insect Pheromone Precursor via Wittig Reaction
This protocol outlines the synthesis of a dodecenol intermediate, a common precursor for various insect pheromones, using a Wittig reaction.
Materials:
-
8-hydroxyoctyltriphenylphosphine salt (prepared from 8-bromo-1-octanol)
-
n-Butyraldehyde
-
Potassium carbonate (K₂CO₃)
-
18-crown-6
-
Toluene
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 8-hydroxyoctyltriphenylphosphine salt, potassium carbonate (2.2 equivalents), and a catalytic amount of 18-crown-6 (1-10 mol%).
-
Add toluene as the solvent.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Add n-butyraldehyde (2.0 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 80-90 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by washing with water and extracting the organic layer.
-
Dry the organic phase and purify by distillation under reduced pressure to obtain (Z/E)-8-dodecenol.
Signaling Pathways and Workflows
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Formation and reaction of the Grignard reagent from this compound.
Caption: General workflow for insect pheromone synthesis using a Wittig reaction.
Caption: Simplified synthetic logic for the total synthesis of (+)-aspicilin.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of complex natural products. Its differential reactivity allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures. The protocols and data presented in this application note demonstrate its utility and provide a foundation for its application in further synthetic endeavors within the fields of chemical research and drug development.
References
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 8-Bromo-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized polymers are at the forefront of advanced materials science and medicine, serving as versatile platforms for a myriad of applications, including drug delivery, diagnostics, and tissue engineering.[1][2] The ability to precisely control polymer architecture and incorporate specific chemical functionalities is paramount to designing materials with tailored properties. 8-Bromo-1-octene is a valuable bifunctional monomer that enables the synthesis of polymers with pendant reactive handles. The vinyl group allows for polymerization, while the terminal bromo group on the flexible octyl side chain provides a site for a wide range of post-polymerization modifications. This allows for the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules, making polymers derived from this compound highly attractive for drug development.[3]
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using this compound via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, it outlines protocols for the post-polymerization modification of the resulting polymer to introduce azide (B81097) functionalities, which are amenable to "click" chemistry for the conjugation of drug molecules.
Polymerization of this compound
Controlled radical polymerization techniques such as ATRP and RAFT are ideal for the polymerization of functional monomers like this compound, as they allow for the synthesis of well-defined polymers with predetermined molecular weights and low polydispersity.[4][5][6]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[7][8] This process allows for excellent control over the polymerization of a wide variety of monomers, including those with functional groups.[8]
This protocol is adapted from a procedure for the polymerization of a similar monomer, 2-bromo-8-chloro-1-octene.[3]
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina (B75360) to remove inhibitors.
-
Ethyl α-bromoisobutyrate (EBiB) (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (B1667542) (solvent), degassed.
-
Methanol (for precipitation).
-
Schlenk flask and standard glassware for air-sensitive reactions.
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Add the desired amount of this compound monomer (e.g., 10 mmol) and anisole (e.g., 5 mL).
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles. After the final thaw, backfill the flask with nitrogen or argon.[3]
-
Via a degassed syringe, add PMDETA (e.g., 0.1 mmol) to the reaction mixture. The solution should change color as the copper complex forms.[3]
-
In a separate vial, prepare a solution of the initiator, EBiB (e.g., 0.1 mmol), in a small amount of degassed anisole.
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion by ¹H NMR spectroscopy.
-
To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[3]
Characterization: The resulting poly(this compound) can be characterized by:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[3]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[6] It is known for its compatibility with a wide range of monomers and functional groups.
This is a general protocol for RAFT polymerization and may require optimization for this compound.
Materials:
-
This compound (monomer), purified.
-
A suitable RAFT agent, such as 4-cyanopentanoic acid dithiobenzoate (CPADB).
-
A radical initiator, such as azobisisobutyronitrile (AIBN).
-
A suitable solvent, such as 1,4-dioxane (B91453) or toluene, degassed.
-
Methanol (for precipitation).
-
Schlenk flask and standard glassware.
-
Nitrogen or Argon gas.
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, RAFT agent (e.g., CPADB), and initiator (e.g., AIBN) in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be chosen based on the desired polymer characteristics. A typical ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired duration (e.g., 6-24 hours), monitoring conversion via ¹H NMR if desired.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yet realistic data for the controlled polymerization of this compound, illustrating the expected outcomes from ATRP and RAFT techniques.
| Entry | Method | [M]₀/[I]₀/[Cat]/[L] or [CTA]/[I] | Time (h) | Conversion (%) | Mₙ, GPC ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | ATRP | 100/1/1/1 | 6 | 85 | 16,500 | 1.15 |
| 2 | ATRP | 200/1/1/1 | 12 | 90 | 34,800 | 1.20 |
| 3 | RAFT | 100/1/0.1 | 8 | 88 | 17,000 | 1.12 |
| 4 | RAFT | 200/1/0.1 | 16 | 92 | 35,500 | 1.18 |
[M]₀: Initial monomer concentration, [I]₀: Initial initiator concentration, [Cat]: Catalyst concentration, [L]: Ligand concentration, [CTA]: Chain Transfer Agent concentration.
Post-Polymerization Functionalization
The pendant bromo groups on the poly(this compound) backbone are ideal for post-polymerization modification, allowing for the introduction of various functionalities. A common and highly useful transformation is the conversion of the bromo groups to azides, which can then be used in "click" chemistry reactions.[9][10]
Azide Substitution
This protocol is adapted from general procedures for nucleophilic substitution on alkyl halides.[10][11]
Materials:
-
Poly(this compound).
-
Sodium azide (NaN₃).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Standard laboratory glassware.
-
Nitrogen or Argon gas.
Procedure:
-
In a round-bottom flask, dissolve the poly(this compound) (1.0 eq of bromo groups) in anhydrous DMF.
-
Add sodium azide (NaN₃) (e.g., 1.5-3.0 eq per bromo group).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) under an inert atmosphere.
-
Stir for 12-24 hours. Monitor the reaction progress by FTIR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).
-
After completion, cool the reaction to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large volume of deionized water.
-
Collect the azide-functionalized polymer by filtration, wash thoroughly with water, and dry under vacuum.
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Drug Conjugation via Click Chemistry
The azide-functionalized polymer is a versatile platform for conjugating a wide range of molecules, including drugs, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry.[1][12]
Experimental Protocol: Drug Conjugation to Azide-Functionalized Polymer
This is a general protocol for CuAAC and assumes the drug molecule has been modified to contain a terminal alkyne group.
Materials:
-
Azide-functionalized poly(this compound).
-
Alkyne-modified drug molecule.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate (B8700270).
-
A suitable solvent system (e.g., DMF/water or DMSO/water).
Procedure:
-
Dissolve the azide-functionalized polymer and the alkyne-modified drug in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the copper sulfate solution to the polymer/drug mixture, followed by the sodium ascorbate solution. The reaction should be stirred at room temperature.
-
Allow the reaction to proceed for 12-24 hours.
-
Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug, copper catalyst, and other small molecules.
-
Isolate the final product by lyophilization.
Visualizations
Experimental Workflows and Reaction Mechanisms
Caption: Experimental workflow for the ATRP of this compound.
Caption: Post-polymerization functionalization and drug conjugation workflow.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalizing poly(cyclic olefins) using copper-catalyzed azide-alkyne "click" reactions - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. Precision Grafting-From of Diblock Copolymer Brushes on MXene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Densely grafted linear copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry in Polymersome Technology [mdpi.com]
The Versatility of 8-Bromo-1-octene in the Synthesis of Key Pharmaceutical Intermediates
Application Note AN2025-12-15
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-1-octene is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a valuable synthon for introducing eight-carbon fragments into drug molecules. This document details the application of this compound in the synthesis of key intermediates for two important classes of therapeutic agents: leukotriene B4 receptor antagonists and prostaglandin (B15479496) F2α analogs. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.
Introduction
This compound's utility in pharmaceutical synthesis stems from the distinct reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution and organometallic reagent formation, while the terminal alkene can undergo a variety of addition reactions or be cleaved to produce different functionalities.[1] This allows for the strategic incorporation of a flexible eight-carbon chain, a common structural motif in many biologically active molecules, particularly lipid mediators.
This application note will focus on two exemplary pathways where this compound is a key starting material for pharmaceutical intermediates:
-
Synthesis of a Leukotriene B4 (LTB4) Antagonist Intermediate: Leukotriene B4 is a potent pro-inflammatory lipid mediator involved in various inflammatory diseases.[2][3] Antagonists of the LTB4 receptor are therefore of significant therapeutic interest. This compound can be elaborated into a phosphonium (B103445) ylide, a key reagent for the Wittig reaction to construct the carbon backbone of LTB4 antagonists.
-
Synthesis of a Prostaglandin F2α (PGF2α) Analog Intermediate: Prostaglandin F2α analogs, such as Latanoprost, are widely used in the treatment of glaucoma.[4] The synthesis of these molecules requires the construction of two side chains on a cyclopentane (B165970) core. This compound can be converted into a phosphonate (B1237965) reagent, which is essential for introducing the α-chain via a Horner-Wadsworth-Emmons reaction.
Application 1: Synthesis of a Leukotriene B4 Antagonist Intermediate
Leukotriene B4 is a key mediator in the inflammatory cascade, attracting and activating leukocytes. Its biosynthesis from arachidonic acid is initiated by the enzyme 5-lipoxygenase (5-LOX).[2] By blocking the LTB4 receptor (BLT1), the downstream effects of LTB4 can be mitigated, offering a therapeutic strategy for inflammatory conditions.
A key step in the synthesis of many LTB4 antagonists is a Wittig reaction to create a specific cis-alkene geometry.[5] this compound is an ideal precursor for the required phosphonium ylide.
Experimental Protocol: Synthesis of (7-formyloct-7-en-1-yl)triphenylphosphonium bromide
The following protocol describes the conversion of this compound into a key phosphonium salt intermediate for LTB4 antagonist synthesis.
Step 1: Synthesis of 8-Bromooctan-1-ol
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (10.0 g, 52.3 mmol).
-
Add anhydrous tetrahydrofuran (B95107) (THF, 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran (B86392) complex (1.0 M solution in THF, 26.2 mL, 26.2 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the mixture back to 0 °C and slowly add water (10 mL) to quench the excess borane.
-
Add aqueous sodium hydroxide (B78521) (3 M, 17.5 mL, 52.5 mmol), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 17.5 mL) while maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to yield 8-bromooctan-1-ol.
Step 2: Synthesis of 8-Bromooctanal
-
To a 250 mL round-bottom flask, add pyridinium (B92312) chlorochromate (PCC, 13.5 g, 62.8 mmol) and anhydrous dichloromethane (B109758) (DCM, 100 mL).
-
Add a solution of 8-bromooctan-1-ol (10.0 g, 47.8 mmol) in DCM (20 mL) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Dilute the mixture with diethyl ether (100 mL) and filter through a pad of silica (B1680970) gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 8-bromooctanal, which is used in the next step without further purification.
Step 3: Synthesis of (7-formyloct-7-en-1-yl)triphenylphosphonium bromide
-
To a 250 mL round-bottom flask, add 8-bromooctanal (9.9 g, 47.8 mmol) and triphenylphosphine (B44618) (13.8 g, 52.6 mmol) in acetonitrile (100 mL).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the target phosphonium salt.
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 8-Bromooctan-1-ol | This compound | 85-92 | >98 (GC-MS) |
| 2 | 8-Bromooctanal | 8-Bromooctan-1-ol | 80-88 | ~95 (¹H NMR) |
| 3 | Phosphonium Salt | 8-Bromooctanal | 90-95 | >97 (¹H NMR) |
Application 2: Synthesis of a Prostaglandin F2α Analog Intermediate
Prostaglandin F2α analogs are first-line treatments for glaucoma, acting by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure. A key structural feature is the ω-chain, which can be introduced using a Horner-Wadsworth-Emmons (HWE) reaction. This compound serves as a precursor for the necessary phosphonate reagent.
Experimental Protocol: Synthesis of Diethyl (7-octenyl)phosphonate
The following protocol outlines the synthesis of a phosphonate intermediate from this compound, which can then be used to construct the ω-chain of prostaglandin analogs like Latanoprost.
Step 1: Michaelis-Arbuzov Reaction
-
Place this compound (10.0 g, 52.3 mmol) and triethyl phosphite (10.4 g, 62.8 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a distillation head.
-
Heat the mixture to 150-160 °C under an argon atmosphere. Bromoethane (B45996) will begin to distill off.
-
Continue heating for 4-6 hours until the distillation of bromoethane ceases.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl (7-octenyl)phosphonate as a colorless oil.
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Diethyl (7-octenyl)phosphonate | This compound | 85-90 | >98 (GC-MS) |
This phosphonate is then used in a Horner-Wadsworth-Emmons reaction with a suitable prostaglandin core structure, such as the Corey lactone aldehyde, to form the complete carbon skeleton of the target prostaglandin analog.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for the creation of key reagents for powerful carbon-carbon bond-forming reactions such as the Wittig and Horner-Wadsworth-Emmons reactions. The protocols detailed herein provide a foundation for the synthesis of intermediates for LTB4 antagonists and prostaglandin F2α analogs, demonstrating the broad applicability of this compound in modern drug discovery and development.
References
- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 8-Bromo-1-octene as a Precursor for Long-Chain Functionalized Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1-octene is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis for the construction of long-chain functionalized alkanes. Its structure, featuring a terminal double bond and a primary alkyl bromide, allows for selective chemical transformations at either end of the eight-carbon chain. The terminal alkene is amenable to a variety of addition and cross-coupling reactions, while the alkyl bromide readily participates in nucleophilic substitution and organometallic reagent formation. This dual reactivity makes this compound an ideal precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and insect pheromones.[1]
These application notes provide detailed protocols for key synthetic transformations of this compound, accompanied by quantitative data to guide reaction optimization.
Key Synthetic Applications and Protocols
The strategic functionalization of this compound can be broadly categorized into reactions involving the alkyl bromide and reactions involving the terminal alkene.
Reactions at the Alkyl Bromide
The primary carbon-bromine bond is susceptible to nucleophilic attack and the formation of Grignard reagents, enabling the introduction of a wide array of functional groups.
The formation of an organomagnesium halide (Grignard reagent) from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds.[2] This reagent can react with various electrophiles, such as aldehydes, ketones, and esters, to yield more complex long-chain alcohols.
Experimental Protocol: Formation of (Oct-7-en-1-yl)magnesium bromide and Reaction with an Aldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Electrophilic aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the this compound solution to the magnesium turnings to initiate the reaction, which may require gentle heating.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
Cool the reaction mixture to 0 °C and slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data for Grignard Reactions (Representative)
| Electrophile | Product Structure | Typical Yield (%) |
| Benzaldehyde | 1-Phenyloct-7-en-1-ol | 75-85 |
| Acetone | 2-Methyloct-7-en-2-ol | 70-80 |
| Ethyl acetate (B1210297) | 2-Methyloct-7-en-2-ol | 65-75 |
Note: Yields are based on typical outcomes for similar substrates and may require optimization.
Logical Workflow for Grignard Reagent Formation and Use
Caption: Workflow for Grignard reagent synthesis and reaction.
The bromide in this compound can be readily displaced by a variety of nucleophiles to introduce functional groups such as azides, cyanides, and thiols. These reactions typically proceed via an S_N2 mechanism.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 8-azido-1-octene.
Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Azide | NaN₃ | DMF | 80 | 85-95 |
| Cyanide | NaCN | DMSO | 100 | 70-85 |
| Thiolate | NaSPh | Ethanol | Reflux | 80-90 |
Note: Yields are based on typical outcomes for similar substrates and may require optimization.
Palladium-Catalyzed Cross-Coupling Reactions at the Alkene
While the primary alkyl bromide is more reactive in many transformations, the terminal alkene can undergo palladium-catalyzed cross-coupling reactions, such as the Heck reaction. For more versatile cross-coupling at the other end of the molecule, a common strategy involves first transforming the alkyl bromide into an organoboron or organozinc species for subsequent Suzuki or Negishi coupling. Alternatively, for direct coupling at the vinyl position, a related substrate, a vinyl bromide, is often used. The following protocols are based on reactions of vinyl bromides and can be adapted for derivatives of this compound where a vinyl bromide has been installed.
The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[4][5] This is a powerful method for C-C bond formation.
Experimental Protocol: Heck Reaction of a Vinyl Bromide with Styrene (B11656)
Materials:
-
Vinyl bromide substrate (e.g., a derivative of this compound)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the vinyl bromide (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol) and DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature, pour into water, and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.[6]
Quantitative Data for Heck Reactions (Representative)
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 110 | 70-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 75-90 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 65-80 |
Note: Yields are hypothetical and based on typical outcomes for similar substrates.[6]
Palladium-Catalyzed Cross-Coupling Signaling Pathway
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a vinyl or aryl halide and an organoboron compound, such as a boronic acid.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide with Phenylboronic Acid
Materials:
-
Vinyl bromide substrate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate
-
Toluene (B28343)/Water mixture
Procedure:
-
To a flame-dried Schlenk flask, add the vinyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 100 | 90-98 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 80-92 |
Note: Yields are hypothetical and based on typical outcomes for similar substrates.[6]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of long-chain functionalized alkanes. The distinct reactivity of its terminal alkene and primary alkyl bromide moieties allows for a plethora of synthetic transformations. The protocols and data presented herein provide a foundational guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to exploit the full potential of this readily available building block. Further optimization of the outlined reaction conditions may be necessary depending on the specific substrates and desired products.
References
Application Notes and Protocols for Surface Modification of Materials Using 8-Bromo-1-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of common materials—silicon, gold, and polymers—using the versatile bifunctional molecule, 8-Bromo-1-octene. This reagent allows for the introduction of a terminal bromide functionality onto a surface, which can serve as a reactive handle for further chemical transformations, such as the attachment of biomolecules, drug moieties, or the initiation of polymerization for creating advanced functional coatings.
Hydrosilylation of Silicon Surfaces with this compound
This protocol details the covalent attachment of this compound to a hydrogen-terminated silicon surface via a hydrosilylation reaction. This process forms a stable silicon-carbon bond, resulting in a brominated alkyl monolayer.
Experimental Protocol: Hydrosilylation of Si(100)
Materials:
-
Silicon (100) wafers
-
This compound (97% purity or higher)
-
Toluene (B28343) (anhydrous)
-
Hydrofluoric acid (HF), 49%
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (B145695) (absolute)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
UV lamp (254 nm) or heat source (oil bath or oven)
Procedure:
-
Silicon Wafer Cleaning and Hydrogen-Termination:
-
Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon wafers in the Piranha solution for 15 minutes to remove organic residues and create a hydrophilic oxide layer.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Immerse the cleaned wafers in a 2.5% HF solution for 2 minutes to etch the oxide layer and generate a hydrogen-terminated surface (Si-H).
-
Rinse the H-terminated wafers with DI water and then with ethanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Hydrosilylation Reaction:
-
Place the freshly prepared H-terminated silicon wafer in a Schlenk flask.
-
Add anhydrous toluene to the flask, ensuring the wafer is fully submerged.
-
Degas the toluene by bubbling nitrogen through it for 15-20 minutes.
-
Add this compound to the flask to a final concentration of approximately 0.1 M.
-
Thermal Hydrosilylation: Heat the reaction mixture to 160-180°C under a nitrogen atmosphere for 2-4 hours.
-
UV-Initiated Hydrosilylation: Position a 254 nm UV lamp close to the Schlenk flask and irradiate for 2-3 hours at room temperature.
-
-
Post-Reaction Cleaning:
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the wafer from the reaction solution and rinse it sequentially with toluene, ethanol, and DI water.
-
Sonicate the wafer in fresh toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse again with ethanol and dry under a stream of nitrogen.
-
Quantitative Data Summary
| Parameter | Bare Si(100)-H | This compound Modified Si(100) |
| Water Contact Angle | ~85° | ~95-105° |
| Ellipsometric Thickness | N/A | ~1.0 - 1.2 nm |
| XPS Atomic Conc. (%) | Si: ~95%, O: <5% | C: ~30-40%, Br: ~2-4%, Si: ~50-60%, O: <5% |
Experimental Workflow: Hydrosilylation
Caption: Workflow for the hydrosilylation of silicon surfaces.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
To functionalize a gold surface with this compound, it must first be converted into a thiol-containing molecule, 8-bromooctane-1-thiol. This is because the thiol group forms a strong, spontaneous bond with gold, leading to the formation of a self-assembled monolayer (SAM).
Experimental Protocol: Formation of 8-Bromooctane-1-thiol SAM on Gold
Part A: Synthesis of 8-Bromooctane-1-thiol
Materials:
-
This compound
-
Thioacetic acid
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Thioacetate (B1230152) Addition:
-
In a round-bottom flask, dissolve this compound and a catalytic amount of AIBN in anhydrous toluene.
-
Add a slight excess of thioacetic acid to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude thioacetate product in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-bromooctane-1-thiol. Purify by column chromatography if necessary.
-
Part B: SAM Formation on Gold
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
8-Bromooctane-1-thiol
-
Ethanol (absolute, 200 proof)
-
DI water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in Piranha solution for 1-2 minutes, followed by thorough rinsing with DI water and ethanol. (Extreme caution with Piranha solution is necessary) .
-
Alternatively, clean the substrate using UV-ozone treatment for 15-20 minutes.
-
Dry the substrate under a stream of nitrogen.
-
-
SAM Assembly:
-
Prepare a 1-5 mM solution of 8-bromooctane-1-thiol in absolute ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate with a gentle stream of nitrogen.
-
Quantitative Data Summary
| Parameter | Bare Gold | 8-Bromooctane-1-thiol SAM on Gold |
| Water Contact Angle | ~60-70° | ~80-90° |
| Ellipsometric Thickness | N/A | ~1.1 - 1.4 nm |
| XPS Atomic Conc. (%) | Au: 100% | C: ~40-50%, S: ~2-4%, Br: ~2-4%, Au: ~40-50% |
Logical Relationship: SAM Formation
Caption: Logical steps for forming a brominated SAM on gold.
Surface-Initiated ATRP for Polymer Brush Synthesis
The terminal bromide of this compound, once immobilized on a surface, can act as an initiator for Atom Transfer Radical Polymerization (ATRP). This "grafting-from" approach allows for the growth of well-defined polymer brushes with controlled thickness and density. This example uses a silicon substrate.
Experimental Protocol: SI-ATRP from an this compound Initiator Layer
Materials:
-
This compound modified silicon substrate (prepared as in Section 1)
-
Styrene (or other suitable monomer), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Toluene
-
Schlenk flask and line
Procedure:
-
Reaction Setup:
-
Place the this compound modified silicon substrate in a Schlenk flask.
-
Add CuBr to the flask.
-
Add the desired amount of monomer (e.g., styrene) and anhydrous anisole.
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Via a degassed syringe, add the ligand (PMDETA) to the reaction mixture. The solution should change color as the copper complex forms.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C for styrene).
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours), which will influence the final polymer brush thickness.
-
-
Termination and Cleaning:
-
To stop the polymerization, cool the flask and expose the mixture to air.
-
Remove the substrate and sonicate it in toluene to remove any non-grafted polymer.
-
Rinse the substrate with fresh toluene, followed by methanol, and dry under a stream of nitrogen.
-
Quantitative Data Summary
| Parameter | This compound Initiator | Poly(styrene) Brush on Silicon |
| Water Contact Angle | ~95-105° | ~90-95° |
| Ellipsometric Thickness | ~1.0 - 1.2 nm | 10 - 100 nm (depends on polymerization time) |
| Grafting Density | N/A | 0.1 - 0.5 chains/nm² |
Signaling Pathway: Surface-Initiated ATRP
Caption: The catalytic cycle of Surface-Initiated ATRP.
Application Notes and Protocols: The Role of 8-Bromo-1-octene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1-octene is a versatile bifunctional molecule that serves as a key building block in the synthesis of various agrochemicals, particularly insect pheromones. Its chemical structure, featuring a terminal double bond and a primary alkyl bromide, allows for a range of selective chemical transformations. The alkene moiety is amenable to reactions such as ozonolysis, epoxidation, and metathesis, while the bromine atom can be readily displaced in nucleophilic substitution reactions or used to form organometallic reagents, such as Grignard reagents. This dual reactivity makes this compound a valuable synthon for the construction of long-chain, unsaturated molecules that are frequently found in biologically active compounds used in agriculture.
These application notes provide an overview of the role of this compound in the synthesis of agrochemicals, with a focus on insect sex pheromones. Detailed experimental protocols for key transformations are provided to enable researchers to apply these methodologies in their own work.
Applications in Insect Pheromone Synthesis
Insect pheromones are highly specific chemical signals used for communication between members of the same species. They are increasingly employed in integrated pest management (IPM) strategies for monitoring and controlling insect populations without the widespread use of conventional insecticides. This compound and its derivatives are common starting materials for the synthesis of lepidopteran sex pheromones, which are often long-chain unsaturated alcohols, aldehydes, or acetates.
Synthesis of (Z)-9-Hexadecenal: A Component of the Cotton Bollworm Pheromone
(Z)-9-Hexadecenal is a key component of the sex pheromone of the cotton bollworm (Heliothis armigera), a major agricultural pest. A practical synthesis of this pheromone has been developed starting from cyclooctene, with 8-bromooctan-1-ol, a derivative of this compound, as a crucial intermediate.[1]
Reaction Scheme:
Quantitative Data:
| Step | Product | Starting Material(s) | Reagents | Yield (%) |
| 1 | Octane-1,8-diol | Cyclooctene | 1. O₃/O₂, Cyclohexane/MeOH; 2. NaBH₄ | 80 |
| 2 | 8-Bromooctan-1-ol | Octane-1,8-diol | HBr (45%) | 75 |
| 3 | 1-(2-THPL-oxy)-8-bromooctane | 8-Bromooctan-1-ol | DHP, p-TsOH | 99 |
| 4 | 1-(2-THPL-oxy)hexadec-9-yne | 1-(2-THPL-oxy)-8-bromooctane, Oct-1-yne | LiNH₂, HMPTA | 52 |
| 5 | Hexadec-9-yn-1-ol | 1-(2-THPL-oxy)hexadec-9-yne | MeOH, H₂O, p-TsOH | 85 |
| 6 | (Z)-Hexadec-9-en-1-ol | Hexadec-9-yn-1-ol | iso-BuMgBr, Cp₂TiCl₂ | 99 |
| 7 | (Z)-9-Hexadecenal | (Z)-Hexadec-9-en-1-ol | PCC, CH₂Cl₂ | 98 |
Experimental Protocols:
Protocol 1: Synthesis of 8-Bromooctan-1-ol from Octane-1,8-diol
-
To a stirred solution of octane-1,8-diol (0.5 mol) is added 45% aqueous hydrobromic acid (0.6 mol).
-
The reaction mixture is heated and stirred for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 8-bromooctan-1-ol.
Protocol 2: Synthesis of (Z)-Hexadec-9-en-1-ol from Hexadec-9-yn-1-ol
-
To a solution of hexadec-9-yn-1-ol in diethyl ether at 0 °C is added isobutylmagnesium bromide (iso-BuMgBr).
-
After stirring for 15 minutes, titanocene (B72419) dichloride (Cp₂TiCl₂) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the slow addition of aqueous acid.
-
The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated to yield (Z)-hexadec-9-en-1-ol.
Protocol 3: Oxidation of (Z)-Hexadec-9-en-1-ol to (Z)-9-Hexadecenal
-
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) at room temperature is added a solution of (Z)-hexadec-9-en-1-ol in CH₂Cl₂.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure to give (Z)-9-hexadecenal.
Synthesis of (Z/E)-8-Dodecenyl Acetate (B1210297): A Pheromone of the Oriental Fruit Moth
(Z/E)-8-Dodecenyl acetate is the sex pheromone of the oriental fruit moth (Grapholita molesta), a pest of stone and pome fruits. A synthetic route to this pheromone utilizes 8-bromooctan-1-ol to construct the C12 backbone via a Wittig reaction.
Reaction Scheme:
Quantitative Data:
| Step | Product | Starting Material(s) | Reagents | Yield (%) |
| 1 | 8-Hydroxyoctyltriphenylphosphonium bromide | 8-Bromooctan-1-ol | Triphenylphosphine, Ethanol | 90.3 - 91.6 |
| 2 | (Z/E)-8-Dodecen-1-ol | 8-Hydroxyoctyltriphenylphosphonium bromide, n-Butyraldehyde | K₂CO₃, 18-crown-6 | Not specified |
| 3 | (Z/E)-8-Dodecenyl acetate | (Z/E)-8-Dodecen-1-ol | Acetic anhydride, Pyridine | Not specified |
Experimental Protocols:
Protocol 4: Synthesis of 8-Hydroxyoctyltriphenylphosphonium bromide
-
A mixture of 8-bromooctan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous ethanol is heated at reflux for 24-30 hours.
-
The ethanol is removed under reduced pressure.
-
Toluene (B28343) is added to the residue, and the mixture is heated to 75-80 °C and then allowed to stand for 50 minutes.
-
The upper toluene layer is decanted, and the lower layer containing the product is cooled to induce crystallization.
-
The resulting crystals are dried to give 8-hydroxyoctyltriphenylphosphonium bromide.
Protocol 5: Wittig Reaction to form (Z/E)-8-Dodecen-1-ol
-
To a suspension of 8-hydroxyoctyltriphenylphosphonium bromide (1.0 eq) and potassium carbonate (2.2 eq) in a suitable solvent is added 18-crown-6 (0.01-0.1 eq).
-
n-Butyraldehyde (2.0 eq) is added, and the mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is worked up by adding water and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield (Z/E)-8-dodecen-1-ol.
Protocol 6: Acetylation of (Z/E)-8-Dodecen-1-ol
-
To a solution of (Z/E)-8-dodecen-1-ol (1.0 eq) in pyridine is added acetic anhydride (2.0 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give (Z/E)-8-dodecenyl acetate.
Potential Applications in Fungicide and Herbicide Synthesis
While specific examples of commercial fungicides and herbicides synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to certain classes of these agrochemicals. Many fungicides and herbicides contain long aliphatic chains which can enhance their lipophilicity and, consequently, their ability to penetrate the waxy cuticles of plants or the cell membranes of fungi.[2]
Hypothetical Synthetic Workflow:
The bifunctional nature of this compound allows for its potential incorporation into more complex molecules that could exhibit fungicidal or herbicidal activity. For instance, the terminal alkene could be functionalized, and the bromide could be used as a handle for coupling to a pharmacophore.
This generalized scheme highlights a potential strategy where the terminal double bond of this compound is first modified to introduce desired functionality. Subsequently, the alkyl bromide is displaced by a nucleophilic active component (a pharmacophore) known to impart fungicidal or herbicidal properties. This modular approach would allow for the synthesis of a library of candidate agrochemicals for screening.
Conclusion
This compound is a valuable and versatile building block in the synthesis of agrochemicals, with its most prominent role being in the construction of insect pheromones. The ability to selectively manipulate both the terminal alkene and the alkyl bromide functionalities provides a powerful tool for the synthesis of complex, long-chain molecules. The detailed protocols provided herein for the synthesis of key insect pheromones serve as a practical guide for researchers in the field. While its application in fungicide and herbicide synthesis is less documented, the chemical properties of this compound make it a promising starting material for the development of novel active ingredients in these classes of agrochemicals. Further research into the derivatization of this synthon could lead to the discovery of new and effective crop protection agents.
References
Application Notes and Protocols for the Preparation of Polymerizable Ligands from 8-Bromo-1-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymerizable ligands derived from 8-bromo-1-octene. This versatile starting material, featuring both a terminal alkene and a primary alkyl bromide, allows for the introduction of an eight-carbon spacer and a polymerizable handle into various molecular scaffolds. The resulting monomers are suitable for different polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and Atom Transfer Radical Polymerization (ATRP), yielding polymers with potential applications in drug delivery, diagnostics, and materials science.
Introduction to Polymerizable Ligands from this compound
This compound is a valuable bifunctional molecule for the synthesis of custom monomers.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the terminal double bond and the primary alkyl bromide. The alkyl bromide can participate in nucleophilic substitution and organometallic reactions, such as Grignard reagent formation, while the alkene can be utilized in polymerization or other addition reactions.[1] This allows for a modular approach to designing polymerizable ligands with desired properties.
This document outlines two primary strategies for the preparation of polymerizable ligands from this compound:
-
Synthesis of a Norbornene-Functionalized Monomer for ROMP: This involves the conversion of this compound into a Grignard reagent, followed by its reaction with a norbornene-containing electrophile. Norbornene-functionalized monomers are widely used in ROMP due to their high ring strain, which provides a strong driving force for polymerization.[2][3][4]
-
Synthesis of an ATRP Initiator-Monomer: This protocol describes the conversion of the terminal alkene of this compound into a primary alcohol, which is then esterified with an ATRP initiator moiety, 2-bromoisobutyryl bromide. The resulting molecule contains a polymerizable alkene and an ATRP initiation site, allowing for the synthesis of graft copolymers. ATRP is a robust controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[5][6][7]
Key Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described in this document.
Caption: Synthetic workflow for the preparation of a norbornene-functionalized monomer.
Caption: Synthetic workflow for the preparation of an ATRP initiator-monomer.
Experimental Protocols
Protocol 1: Synthesis of a Norbornene-Functionalized Monomer via Grignard Reaction
This protocol details the preparation of a norbornene-functionalized monomer suitable for ROMP. The synthesis involves the formation of a Grignard reagent from this compound, followed by its reaction with 5-norbornene-2-carboxaldehyde.
Materials:
-
This compound (97%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
5-Norbornene-2-carboxaldehyde (endo/exo mixture)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the this compound solution to the magnesium turnings. The reaction may be initiated by gentle warming.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8][9][10]
-
-
Reaction with 5-Norbornene-2-carboxaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 5-norbornene-2-carboxaldehyde (0.9 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure norbornene-functionalized monomer.
-
Expected Outcome:
The product is a viscous oil or low-melting solid, representing a mixture of endo and exo isomers. The yield is typically in the range of 60-80%.
Protocol 2: Synthesis of an ATRP Initiator-Monomer
This protocol describes the synthesis of a monomer containing both a polymerizable terminal alkene and an ATRP initiator functionality.
Materials:
-
This compound (97%)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
2-Bromoisobutyryl bromide
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydroboration-Oxidation of this compound:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add borane-THF complex solution (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 8-bromo-1-octanol.
-
-
Esterification with 2-Bromoisobutyryl Bromide:
-
Dissolve the crude 8-bromo-1-octanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add 2-bromoisobutyryl bromide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ATRP initiator-monomer.
-
Expected Outcome:
The final product is a colorless to pale yellow oil. The yield for the two-step synthesis is typically in the range of 70-85%.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of polymerizable ligands from this compound.
Table 1: Synthesis of Norbornene-Functionalized Monomer
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [8] |
| Magnesium | 1.2 eq | [8] |
| 5-Norbornene-2-carboxaldehyde | 0.9 eq | - |
| Solvent | Anhydrous THF | [8] |
| Reaction Time | 12-16 h | - |
| Temperature | 0 °C to RT | - |
| Typical Yield | 60-80% | - |
| Purification Method | Column Chromatography | [11] |
Table 2: Synthesis of ATRP Initiator-Monomer
| Step | Parameter | Value | Reference |
| 1. Hydroboration-Oxidation | |||
| Reactants | |||
| This compound | 1.0 eq | - | |
| Borane-THF | 1.1 eq | - | |
| Reaction Time | 4-6 h | - | |
| Temperature | 0 °C to RT | - | |
| 2. Esterification | |||
| Reactants | |||
| 8-Bromo-1-octanol | 1.0 eq | - | |
| 2-Bromoisobutyryl Bromide | 1.2 eq | [5] | |
| Triethylamine | 1.5 eq | [5] | |
| Solvent | Anhydrous DCM | [5] | |
| Reaction Time | 12-16 h | - | |
| Temperature | 0 °C to RT | - | |
| Overall Yield | 70-85% | - | |
| Purification Method | Column Chromatography | [11] |
Conclusion
The protocols outlined in these application notes provide reliable methods for the synthesis of polymerizable ligands from the readily available starting material, this compound. The resulting norbornene-functionalized monomers and ATRP initiator-monomers are valuable building blocks for the creation of well-defined polymers with potential applications in advanced materials and drug delivery systems. The modularity of these synthetic routes allows for further derivatization to incorporate a wide range of functional groups, enabling the tailoring of polymer properties for specific applications. Researchers are encouraged to adapt these protocols to their specific molecular targets, with the understanding that optimization of reaction conditions may be necessary for novel substrates.
References
- 1. This compound | 2695-48-9 | Benchchem [benchchem.com]
- 2. promerus.com [promerus.com]
- 3. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions with 8-Bromo-1-octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Grignard reactions involving 8-Bromo-1-octene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge in Grignard reactions. The primary causes are the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.[1][2][3][4]
-
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface must be activated to remove the oxide layer.[2] Common methods include:
-
Mechanical Activation: In-situ crushing of magnesium pieces, rapid stirring, or sonication can physically disrupt the oxide layer.[2][3]
-
Chemical Activation: The use of activating agents is a prevalent strategy.[2][4] A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are effective initiators.[1][2][4][5] The reaction of 1,2-dibromoethane with magnesium produces ethylene (B1197577) gas, which provides a visual confirmation of successful activation.[1][2][4]
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2][3][6] Ensure all glassware is either flame-dried or oven-dried prior to use and that all solvents are anhydrous.[4][7]
-
Heat: Gentle warming with a heat gun can help to start the reaction.[4] However, exercise caution as the reaction is exothermic.[6][8]
-
Q2: I'm observing a low yield of my desired product. What are the common side reactions and how can they be minimized?
A2: The most common side reaction that reduces the yield is the Wurtz-type coupling.[6][9]
-
Wurtz Coupling: This occurs when the formed Grignard reagent (octenylmagnesium bromide) reacts with the starting material, this compound, to produce a C16 diene.[6][9][10]
Q3: Which solvent is optimal for preparing the Grignard reagent from this compound?
A3: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation of Grignard reagents.[2][12]
-
Solvent Choice:
Q4: How can I confirm that the Grignard reagent has formed?
A4: Several methods can be used to confirm the formation of the Grignard reagent:
-
Visual Observation: The initiation of the reaction is often indicated by the disappearance of the iodine color (if used as an initiator), spontaneous boiling of the solvent at the magnesium surface, and the solution turning cloudy and grayish.[11][17]
-
Exotherm: The formation of a Grignard reagent is an exothermic process, and a noticeable increase in temperature can be a sign of reaction initiation.[8][17]
-
Quenching and Analysis: A small aliquot of the reaction mixture can be quenched with D₂O. Subsequent ¹H NMR analysis will show the incorporation of deuterium, confirming the presence of the Grignard reagent.[17]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Grignard reaction with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide prevents the reaction.[1][2] 2. Presence of Moisture: Grignard reagents are readily destroyed by water.[3][6] | 1. Activate Magnesium: Use mechanical methods (crushing, stirring) or chemical activators like iodine or 1,2-dibromoethane.[2][3][5] 2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and use anhydrous solvents.[4][7] |
| Low Yield of Desired Product | 1. Wurtz Coupling: The Grignard reagent reacts with the starting this compound.[6][9] 2. Incomplete Reaction: Not all of the magnesium or this compound has reacted. | 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension.[9][11] 2. Sufficient Reaction Time: After the addition is complete, allow the mixture to reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[11] |
| Formation of Significant Byproducts | Wurtz Coupling Product (C16 diene): High local concentration of this compound.[6][9] | Maintain Dilute Conditions: Add the alkyl halide slowly to the magnesium turnings.[9][11] |
| Reaction Mixture Turns Dark/Black | Side Reactions or Impurities: May indicate decomposition or the presence of impurities.[13] | Ensure high-purity magnesium and anhydrous, peroxide-free solvents are used. While some color change is normal, excessive darkening may indicate side reactions. |
Experimental Protocols
Detailed Protocol for the Preparation of Octenylmagnesium Bromide
This protocol outlines a standard procedure for the preparation of the Grignard reagent from this compound. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[11]
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed and maintain a positive pressure of inert gas throughout the experiment.[11]
-
Reagent Preparation:
-
Add magnesium turnings (1.2 equivalents) to the reaction flask.
-
Add a single, small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[11]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Initiation:
-
Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the magnesium turnings.
-
Gently warm the flask with a heat gun or in a water bath.[4]
-
Initiation is indicated by the disappearance of the purple iodine color and the spontaneous boiling of the solvent at the magnesium surface.[11] If the reaction does not start, add another small crystal of iodine.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is critical to control the exothermic reaction and minimize the Wurtz coupling side reaction.[11]
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the alkyl halide has reacted.[11]
-
The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting solution will be a cloudy, grey-to-brown color.[11]
-
-
Use and Storage:
-
Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It is best to use the reagent immediately.[11]
-
Visualizations
Caption: Experimental workflow for Grignard reagent synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijarse.com [ijarse.com]
- 17. reddit.com [reddit.com]
Technical Support Center: 8-Bromo-1-octene Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving 8-Bromo-1-octene.
Troubleshooting Guides
This section provides solutions to common problems encountered during Suzuki, Heck, and Sonogashira coupling reactions with this compound.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in coupling reactions.
Caption: A logical workflow for troubleshooting common issues in coupling reactions.
Suzuki Coupling: Troubleshooting
Common Issues and Solutions for Suzuki Coupling of this compound
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst has degraded. 2. Poor Reagent Quality: The boronic acid or ester has decomposed (protodeboronation). 3. Suboptimal Conditions: Incorrect base, solvent, or temperature. 4. Oxygen Contamination: Deactivation of the Pd(0) catalyst. | 1. Use a fresh batch of catalyst or a pre-activated catalyst. 2. Use fresh boronic acid or more stable derivatives like pinacol (B44631) esters.[1] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, Toluene (B28343), with or without water). Consider cautiously increasing the temperature.[1] 4. Ensure thorough degassing of solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[1] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Facilitates the oxidative coupling of the boronic acid.[1] 2. Inefficient Transmetalation: Slow transfer of the organic group from boron to palladium. 3. High Temperature: Can promote side reactions. | 1. Improve degassing procedures (e.g., freeze-pump-thaw cycles).[1] 2. Use a suitable base to facilitate transmetalation. The addition of some water can sometimes improve the rate.[2] 3. Lower the reaction temperature.[2] |
| Protodeboronation (Loss of Boronic Acid) | 1. Excess Water or Acidity: Cleavage of the C-B bond. 2. Prolonged Reaction Time at High Temperature. 3. Instability of the Boronic Acid. | 1. Use anhydrous solvents and a suitable base. 2. Monitor the reaction progress and minimize reaction time.[2] 3. Consider using more stable boronic esters (e.g., pinacol esters).[2] |
| Isomerization of the Double Bond | 1. High Temperature or Prolonged Reaction Time. 2. Certain Palladium Catalysts/Ligands. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Screen different palladium catalysts and ligands. |
Heck Coupling: Troubleshooting
Common Issues and Solutions for Heck Coupling of this compound
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Catalyst Deactivation: Formation of palladium black. 2. Incorrect Base: The base is not optimal for the reaction. 3. Steric Hindrance: The alkene coupling partner is too bulky. | 1. Use fresh catalyst and ensure inert conditions. Consider using more robust ligands. 2. Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc). 3. This may be an inherent limitation of the substrate combination. |
| Formation of Isomeric Products | 1. β-Hydride Elimination and Re-insertion: Can lead to double bond migration. 2. High Reaction Temperature. | 1. This is a common issue in Heck reactions. Optimization of ligands and additives may help. 2. Lower the reaction temperature. |
| Low Selectivity (E/Z Isomers) | 1. Reaction Conditions: The choice of catalyst, solvent, and base can influence stereoselectivity. | 1. The Heck reaction generally favors the trans product.[3][4] To optimize, screen different ligands and reaction conditions. |
Sonogashira Coupling: Troubleshooting
Common Issues and Solutions for Sonogashira Coupling of this compound
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Catalyst Deactivation: Formation of palladium black.[5] 2. Inefficient Oxidative Addition: The C-Br bond of the bromoalkene can be less reactive than a C-I bond.[5] 3. Poor Quality Copper(I) Co-catalyst. | 1. Ensure strict anaerobic conditions. Certain solvents like THF may promote palladium black formation.[5] 2. Increase the reaction temperature. Consider using catalysts with more electron-rich and bulky ligands.[5] 3. Use a fresh, high-quality source of CuI.[5] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Promotes the homocoupling side reaction.[5] 2. Slow Cross-Coupling: If the desired reaction is slow, homocoupling can become the major pathway. | 1. Rigorous degassing is essential.[5] 2. Consider slow addition of the alkyne to keep its concentration low. Copper-free conditions can also be employed to avoid this side reaction.[5] |
| Formation of Palladium Black | 1. Catalyst Agglomeration/Decomposition: The active Pd(0) catalyst is falling out of the catalytic cycle.[5] | 1. Ensure strict anaerobic conditions. Use a suitable phosphine (B1218219) ligand to stabilize the palladium catalyst. Consider changing the solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in coupling reactions with this compound?
A1: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partner, such as the boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling (Glaser coupling).[2][5]
-
Protodeboronation (Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2]
-
Isomerization: Migration of the double bond in the octene chain, which can be promoted by certain reaction conditions.[2]
-
β-Hydride Elimination (Heck Coupling): This is an integral part of the Heck mechanism but can sometimes lead to isomeric byproducts.
Q2: How can I minimize the formation of palladium black?
A2: The formation of palladium black indicates catalyst decomposition. To minimize this, ensure strict anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen). Using appropriate phosphine ligands can help stabilize the palladium catalyst. In some cases, the choice of solvent can also influence catalyst stability; for instance, THF has been anecdotally reported to sometimes promote the formation of palladium black in Sonogashira couplings.[5]
Q3: Is it necessary to use a copper co-catalyst in Sonogashira couplings?
A3: While the classic Sonogashira protocol uses a copper(I) co-catalyst to facilitate the reaction, copper-free conditions have been developed.[6] The main advantage of copper-free systems is the avoidance of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by copper.[5][6] However, copper-free reactions may require different ligands and conditions to achieve good yields.
Q4: What is the general order of halide reactivity in these coupling reactions?
A4: The general order of reactivity for organic halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[2] Therefore, this compound is expected to be more reactive than a corresponding chloro-octene but less reactive than an iodo-octene.
Q5: How does the terminal alkene in this compound affect the coupling reaction?
A5: The terminal alkene is generally a spectator in Suzuki and Sonogashira couplings. In Heck couplings, the reaction occurs at the carbon-bromine bond, coupling it with another alkene. The terminal alkene of this compound itself is not the reactive site in this context. However, under certain conditions, isomerization of this double bond can be a side reaction.[2]
Experimental Protocols
The following are generalized starting protocols for the cross-coupling of this compound. These conditions are starting points and will likely require optimization for specific substrates and desired outcomes.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 5:1, 6 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Coupling Protocol
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene coupling partner (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).[7]
-
Solvent and Base: Add the solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol).[7]
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Sonogashira Coupling Protocol (Copper-Cocatalyzed)
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in a degassed solvent (e.g., THF, 5 mL). Add the terminal alkyne (1.2 mmol) followed by a degassed amine base (e.g., triethylamine, 3.0 mmol).[7]
-
Reaction: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate and partition the residue between water and ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Bromo-1-octene
Welcome to the technical support center for the purification of 8-Bromo-1-octene. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from typical reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of unreacted starting material (e.g., 1,7-octadiene (B165261) or 1-octene). How can I remove it?
Possible Cause: Incomplete reaction or inefficient purification. The boiling point of the starting material may be close to that of the product, making separation by distillation difficult.
Solution:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction is sluggish, consider adding a fresh portion of the radical initiator.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for separating unreacted starting materials. Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.
-
Flash Column Chromatography: If distillation is ineffective, flash column chromatography on silica (B1680970) gel using a non-polar eluent system can separate the more polar this compound from the non-polar starting material.
Q2: I observe multiple spots on my TLC or peaks in my GC analysis of the purified product, suggesting the presence of isomers. What are these and how can I separate them?
Possible Cause: Formation of isomeric byproducts is common in the synthesis of this compound, particularly through radical addition of HBr to a terminal alkene. Potential isomers include the Markovnikov addition product (7-bromo-1-octene) and other positional isomers.
Solution:
-
Reaction Selectivity: To minimize the formation of the Markovnikov isomer, ensure that the reaction is performed under strict radical conditions (e.g., in the presence of a radical initiator like AIBN or peroxides, and in a non-polar solvent).
-
Flash Column Chromatography: Isomers of haloalkanes can often be separated by flash column chromatography. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane, is recommended.[1] Careful optimization of the eluent system by TLC is crucial to achieve good separation. An ideal Rf value for the desired product on TLC is around 0.3 to maximize separation.[2]
Q3: My purified product appears to be decomposing, indicated by discoloration or the appearance of new impurities over time. What is causing this and how can I prevent it?
Possible Cause: this compound, like many haloalkanes, can be sensitive to light, heat, and air, leading to degradation over time. The presence of acidic impurities can also catalyze decomposition.
Solution:
-
Proper Storage: Store the purified this compound in a tightly sealed, amber glass bottle to protect it from light.[2] For long-term storage, it is advisable to keep it in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).
-
Removal of Acidic Impurities: During the workup, ensure all acidic residues (e.g., excess HBr) are removed by washing the organic layer with a saturated sodium bicarbonate solution.
-
Use of Stabilizers: For long-term storage, consider adding a small amount of a stabilizer, such as a radical scavenger, although this should be tested for compatibility with downstream applications.
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
The most common impurities depend on the synthetic route. For the common synthesis involving the anti-Markovnikov addition of HBr to 1,7-octadiene or 1-octene, impurities may include:
-
Unreacted Starting Materials: 1,7-octadiene or 1-octene.
-
Isomeric Products: The Markovnikov addition product (e.g., 7-bromo-1-octene).
-
Dibrominated Products: 1,8-dibromooctane (B1199895) if 1,7-octadiene is the starting material.
-
Polymerization Products: High concentrations of radicals can lead to polymerization of the alkene.
What is a standard workup procedure for a reaction mixture containing this compound?
A general workup procedure after a radical addition reaction involves:
-
Quenching the reaction by washing with water to remove any water-soluble byproducts.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.
-
Washing with brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
Drying the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtering to remove the drying agent.
-
Removing the solvent under reduced pressure using a rotary evaporator.
What are the recommended conditions for purifying this compound by vacuum distillation?
This compound has a boiling point of 198.7 °C at 760 mmHg.[3] To avoid decomposition at high temperatures, vacuum distillation is recommended. A reported boiling point range is 94-97 °C, although the pressure is not specified.[1] For a successful vacuum distillation, it is advisable to use a vacuum pump that can achieve a pressure where the compound boils between 45 °C and 180 °C.
What is a suitable eluent system for purifying this compound by flash column chromatography?
For nonpolar compounds like this compound, a nonpolar eluent system is recommended.[2] A good starting point is 100% hexanes, with the polarity gradually increased by adding small amounts of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. The optimal eluent system should provide a retention factor (Rf) of approximately 0.3 for this compound on a TLC plate to ensure good separation on the column.[2] For example, a system of 95:5 hexanes:ethyl acetate can be a good starting point for optimization.[2]
Data Presentation
The following table summarizes the physical properties of this compound and typical parameters for its purification.
| Property/Parameter | Value/Condition |
| Physical Properties | |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 191.11 g/mol |
| Boiling Point | 198.7 °C at 760 mmHg[3] |
| Density | 1.139 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.467 |
| Vacuum Distillation | |
| Reported Boiling Point | 94-97 °C (pressure not specified)[1] |
| Flash Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh)[2] |
| Recommended Eluent | Hexanes/Ethyl Acetate or Hexanes/Diethyl Ether[2] |
| Target Rf Value | ~0.3[2] |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with an equal volume of deionized water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The purity of the collected fractions should be monitored by GC.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude product. A system that gives an Rf value of ~0.3 for this compound is ideal.[2]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
References
preventing polymerization of 8-Bromo-1-octene during reactions
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My 8-Bromo-1-octene appears viscous and has solidified. What is happening?
A1: The increased viscosity or solidification of this compound is a clear sign of polymerization. The terminal alkene group in this compound is susceptible to free-radical polymerization, a process where individual monomer units link together to form long polymer chains.[1] This can be initiated by exposure to heat, light, or atmospheric oxygen. Even trace amounts of peroxide impurities can act as initiators.[1]
Q2: How can I prevent polymerization of this compound during storage?
A2: Proper storage is crucial for maintaining the stability of this compound. The primary goal is to exclude initiators like heat, light, and oxygen, and to use a chemical stabilizer. For compounds with similar reactivity, storage at refrigerated temperatures (2-8°C) is recommended.[1]
Q3: What are radical inhibitors and which ones are effective for this compound?
A3: Radical inhibitors are compounds that scavenge free radicals, which are the initiators of polymerization. This effectively stops the chain reaction. For vinyl monomers like this compound, common and effective inhibitors include Butylated hydroxytoluene (BHT), Monomethyl ether hydroquinone (B1673460) (MEHQ), and Phenothiazine (B1677639) (PTZ).[2][3] These are typically added in concentrations ranging from 10 to 200 parts per million (ppm).
Q4: Is it necessary to remove the storage inhibitor before my reaction?
A4: Generally, yes. Since inhibitors are designed to prevent polymerization, their presence can interfere with reactions, particularly those that proceed via a radical mechanism. For predictable and reproducible results, it is highly recommended to remove the inhibitor immediately before use.[2]
Q5: How can I remove the inhibitor from this compound?
A5: Phenolic inhibitors such as BHT and MEHQ are acidic and can be effectively removed by a simple acid-base extraction. This typically involves washing the this compound with an aqueous solution of a base, such as 1 M sodium hydroxide (B78521) (NaOH), to deprotonate and extract the phenolic inhibitor into the aqueous layer.[1] It is critical to use the purified, inhibitor-free monomer immediately as it will be highly susceptible to polymerization.[1]
Troubleshooting Guides
Unwanted polymerization during a reaction can lead to low yields, purification difficulties, and inconsistent results. This guide addresses common issues and provides actionable solutions.
Issue 1: Reaction mixture becomes viscous or solidifies during the reaction.
-
Possible Cause: In-situ polymerization of this compound is occurring at a rate that competes with or surpasses the desired reaction. This can be triggered by the reaction conditions (e.g., elevated temperature) or by reagents that can generate radicals.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many desired reactions can proceed at a lower temperature than that which initiates significant polymerization.
-
Introduce a Reaction-Compatible Inhibitor: For reactions that are not sensitive to radical scavengers, adding a small amount of an inhibitor like phenothiazine to the reaction mixture can be effective. However, compatibility with your specific reagents must be verified. For instance, phenolic inhibitors should be avoided in Grignard reactions due to their acidic protons.[4]
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line techniques or a glovebox. Oxygen can promote the formation of peroxides which act as polymerization initiators.
-
Purify Reagents and Solvents: Ensure all reagents and solvents are free from peroxide impurities. Ethereal solvents, in particular, should be freshly distilled or passed through a column of activated alumina.
-
Issue 2: Low yield of the desired product and formation of an insoluble, waxy solid.
-
Possible Cause: A significant portion of the this compound has polymerized, reducing the concentration of the starting material available for the desired transformation.
-
Troubleshooting Steps:
-
Confirm Purity of Starting Material: Before starting the reaction, check the purity of your this compound using 1H NMR or GC to ensure no significant polymerization has occurred during storage.[1]
-
Optimize Reagent Addition: In reactions like Grignard reagent formation, slow, dropwise addition of the this compound to the magnesium turnings can help to maintain a low concentration of the monomer, disfavoring polymerization.[5]
-
Quantify Polymer Formation: Use quantitative NMR (qNMR) to determine the amount of polymerized side product in your crude reaction mixture. This can help in optimizing reaction conditions to minimize polymerization.
-
Data Presentation
The choice of a suitable polymerization inhibitor is critical. The following table summarizes common inhibitors for vinyl compounds. While specific efficacy data for this compound is not extensively available, this provides a general guideline.
| Inhibitor | Typical Concentration | Mechanism of Action | Removal Method |
| Butylated hydroxytoluene (BHT) | 10–200 ppm | Free-radical scavenger | Alkaline wash, distillation, or column chromatography[1] |
| Monomethyl ether hydroquinone (MEHQ) | 50-250 ppm | Free-radical scavenger | Alkaline wash, distillation, or column chromatography[1] |
| 4-tert-Butylcatechol (TBC) | 10–50 ppm | Free-radical scavenger, requires oxygen to be effective | Alkaline wash, distillation, or column chromatography[1] |
| Phenothiazine (PTZ) | 10-100 ppm | Free-radical scavenger | Can be challenging to remove completely; may require chromatography. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (BHT, MEHQ) from this compound
Materials:
-
This compound containing a phenolic inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.[1]
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat the water wash two more times.[1]
-
Wash the organic layer with an equal volume of brine to facilitate the removal of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO4 or Na2SO4 and swirl gently to dry the organic layer.
-
Filter the dried this compound into a clean, dry flask.
-
The resulting inhibitor-free this compound is highly reactive and should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere at 0-5°C.[1]
Protocol 2: General Procedure for Sonogashira Coupling with this compound with In-situ Polymerization Monitoring
Materials:
-
Inhibitor-free this compound
-
Terminal alkyne (1.1 eq)
-
Pd(PPh3)4 (0.03 eq)
-
CuI (0.05 eq)
-
Triethylamine (NEt3) or Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne followed by the freshly purified, inhibitor-free this compound.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Monitor the reaction progress by TLC or GC-MS.
-
In-situ polymerization check: Periodically take a small aliquot of the reaction mixture, quench it, and analyze by 1H NMR. A broadening of the vinyl proton signals or the appearance of a broad signal in the aliphatic region may indicate polymerization.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Radical Polymerization and Inhibition Pathway
Caption: Mechanism of radical polymerization and the role of inhibitors.
Troubleshooting Workflow for In-situ Polymerization
Caption: Troubleshooting guide for in-situ polymerization.
References
catalyst selection for efficient Suzuki coupling of 8-Bromo-1-octene
Technical Support Center: Suzuki Coupling of 8-Bromo-1-octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?
A1: The Suzuki coupling of C(sp³)-hybridized bromides like this compound presents two primary challenges compared to more common aryl or vinyl halides:
-
Slower Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards palladium(0) catalysts, making the initial oxidative addition step of the catalytic cycle more difficult.
-
β-Hydride Elimination: Since this compound possesses hydrogen atoms on the carbon beta to the bromine, the organopalladium intermediate can undergo β-hydride elimination. This is a common side reaction that competes with the desired reductive elimination, leading to the formation of octene byproducts and reduced yields of the coupled product.[1][2]
Q2: Which catalyst systems are recommended for the Suzuki coupling of primary alkyl bromides like this compound?
A2: For unactivated primary alkyl bromides, catalyst systems that promote rapid oxidative addition while minimizing β-hydride elimination are essential. Recommended systems include:
-
Palladium Catalysts with Bulky, Electron-Rich Ligands: Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with bulky trialkylphosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven effective for Suzuki couplings of alkyl bromides, even at room temperature.[3][4][5] These bulky ligands accelerate the reductive elimination step, which helps to outcompete β-hydride elimination.
-
Nickel Catalysts: Nickel-based catalysts, for instance, NiCl₂(PCy₃)₂, are a cost-effective alternative and have shown high reactivity for coupling alkyl halides with arylboronic acids.[6][7] They are particularly useful for challenging couplings and can sometimes offer different reactivity profiles compared to palladium.
Q3: How do I choose the right base and solvent for this reaction?
A3: The choice of base and solvent is critical and often interdependent.
-
Base: A moderately strong base is required to facilitate the transmetalation step.[8] Potassium phosphate (B84403) (K₃PO₄), often as a hydrate, is frequently used and has been shown to be effective in couplings of alkyl bromides.[4] Other common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[9] The choice may need to be optimized for your specific boronic acid partner.
-
Solvent: A range of solvents can be employed, with common choices being ethereal solvents like THF and dioxane, or aromatic hydrocarbons like toluene.[1][9] Often, a co-solvent of water is beneficial as it can aid in dissolving the base and facilitating the formation of the active boronate species.[4]
Q4: Can the terminal double bond in this compound interfere with the reaction?
A4: The terminal alkene is a potential site for side reactions, such as isomerization or participation in Heck-type couplings, though this is less common under typical Suzuki conditions. Using a catalyst system with high selectivity for the C-Br bond activation is crucial. The recommended palladium/phosphine (B1218219) or nickel catalyst systems generally exhibit high chemoselectivity for the alkyl bromide moiety.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand, such as tricyclohexylphosphine (PCy₃) or other Buchwald-type ligands, to promote the oxidative addition step.[10] Consider using a nickel-based catalyst system, which can be more reactive for alkyl halides.[6] |
| Poor Quality Reagents | Ensure the this compound, boronic acid, base, and solvents are pure and anhydrous (if the protocol requires it). Boronic acids can degrade upon storage; consider using a fresh bottle or a more stable boronic ester derivative (e.g., a pinacol (B44631) ester).[1] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, dioxane, toluene, with or without water) to find the optimal combination for your specific substrates.[9][11] |
| Insufficient Degassing | Oxygen can oxidize and deactivate the Pd(0) catalyst.[9] Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen). |
Problem 2: Significant Formation of Byproducts (e.g., Octene)
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This is a common issue with alkyl halides.[1] To minimize it, use bulky electron-rich phosphine ligands (e.g., PCy₃) that accelerate reductive elimination, making it kinetically favored over β-hydride elimination.[4] Ligands with a large bite angle, such as dppf, can also help.[12] Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Homocoupling of Boronic Acid | This side reaction is often caused by the presence of oxygen or an excess of Pd(II) at the start of the reaction.[1] Ensure rigorous degassing of the reaction mixture.[9] Using a Pd(0) source like Pd₂(dba)₃ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help. |
| Protodeboronation (Loss of Boronic Acid) | This occurs when the boronic acid reacts with residual water or acidic protons to be replaced by a hydrogen atom. Use a suitable base and minimize excess water in the reaction. Consider using more stable boronic esters (e.g., pinacol esters) which release the boronic acid slowly under the reaction conditions.[1][12] |
Catalyst Performance Data (Representative for Primary Alkyl Bromides)
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of primary alkyl bromides with organoboron reagents. These serve as a strong starting point for optimizing the reaction of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | K₃PO₄·H₂O | THF | RT | 12 | ~80-95 | [4] |
| Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ (3 mol%) | KF | THF | RT | 12 | ~85-98 | [5] |
| NiCl₂(PCy₃)₂ (5 mol%) | - | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | ~70-90 | [6] |
| (DMCyDA)CoBr₂ (10 mol%) | - | KOMe | DMA | 50 | 24 | ~60-85 | [13] |
Note: Yields are representative for a range of primary alkyl bromides and may vary for this compound.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%)
-
Potassium Phosphate, monohydrate [K₃PO₄·H₂O] (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), PCy₃ (0.04 equiv), and K₃PO₄·H₂O (1.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv) followed by anhydrous THF via syringe.
-
Stirring: Stir the mixture for 15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for common Suzuki coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with 8-Bromo-1-octene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing Heck reactions, specifically addressing low conversion issues encountered when using unactivated alkyl halides like 8-Bromo-1-octene.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction with an unactivated alkyl bromide like this compound challenging?
A1: The primary challenges with unactivated alkyl bromides in Heck reactions are twofold. Firstly, the oxidative addition of the C(sp³)-Br bond to the palladium(0) catalyst is significantly slower than with aryl or vinyl halides. Secondly, the resulting alkyl-palladium intermediate is prone to rapid β-hydride elimination, which can lead to the formation of undesired byproducts and a reduction in the yield of the desired coupled product.[1][2]
Q2: What are the most common causes of low conversion in my Heck reaction with this compound?
A2: Low conversion can stem from several factors, including:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.
-
Suboptimal Ligand Choice: The ligand may not be suitable for stabilizing the palladium catalyst and facilitating the oxidative addition of the alkyl bromide.
-
Inappropriate Base: The base may be too weak or too strong, affecting catalyst activity and side reactions.
-
Unfavorable Reaction Temperature: The temperature might be too low for the slow oxidative addition step or too high, leading to catalyst decomposition.
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.
Q3: I see a black precipitate in my reaction. What is it and what should I do?
A3: A black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates catalyst decomposition and is a common reason for stalled or low-yield reactions. To mitigate this, ensure your reaction is performed under strictly anaerobic and anhydrous conditions. Optimizing the ligand-to-palladium ratio and the reaction temperature can also enhance catalyst stability.
Q4: Can I use a different metal catalyst for the Heck reaction with this compound?
A4: Yes, nickel-based catalytic systems have emerged as a promising alternative for Heck-type reactions of unactivated alkyl bromides.[3] These systems can sometimes offer higher yields and better regioselectivity compared to palladium catalysts under milder conditions.
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion in your Heck reaction with this compound.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effects of key reaction parameters on the yield of Heck reactions involving unactivated alkyl bromides. While specific data for this compound is limited, these tables are compiled from studies on analogous substrates and provide a strong basis for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Substrate | Alkene | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 1-Bromooctane | Styrene (B11656) | Low |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | 1-Bromooctane | Styrene | Moderate |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | 1-Bromooctane | Styrene | High |
| 4 | PdCl₂(dppf) (2) | - | 1-Bromopentane | Styrene | Moderate-High |
Data synthesized from representative studies for illustrative purposes.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv) | Solvent | Substrate | Alkene | Yield (%) |
| 1 | Et₃N (2) | DMF | 1-Bromohexane | Styrene | Moderate |
| 2 | K₂CO₃ (2) | DMAc | 1-Bromohexane | Styrene | Low |
| 3 | Cs₂CO₃ (2) | Dioxane | 1-Bromohexane | Styrene | High |
| 4 | NaOt-Bu (2) | Toluene | 1-Bromohexane | Styrene | Moderate |
Data synthesized from representative studies for illustrative purposes.
Experimental Protocols
General Protocol for Heck Reaction of this compound with Styrene
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
A suitable phosphine (B1218219) ligand (e.g., XPhos)
-
A suitable base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M of the limiting reagent).
-
Add the base (e.g., 2 equivalents).
-
Add this compound (1 equivalent) and styrene (1.2-1.5 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Diagram: The Heck Reaction Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Heck reaction cycle.
References
Technical Support Center: Purification of 8-Bromo-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from commercial 8-Bromo-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities originating from its synthesis, storage, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 1,8-dibromooctane (B1199895) or 8-hydroxy-1-octene.[1]
-
Synthesis Byproducts: Trace amounts of dibromooctane and allylic bromides (e.g., 3-bromo-1-octene) can be present.[1]
-
Isomers: Positional isomers of the double bond or the bromine atom may exist.
-
Peroxides: The alkene functionality is susceptible to oxidation, leading to the formation of peroxide impurities, especially during storage.[2]
-
Polymers: The terminal alkene can undergo polymerization, particularly when exposed to light or heat. Inhibitors like 4-methoxyphenol (B1676288) (MEHQ) are sometimes added by suppliers to prevent this.[1]
-
Solvent Residues: Residual solvents from the synthesis and purification process may be present.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): An effective method to quantify purity by comparing the retention time of the main peak with those of potential impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for verifying the chemical structure, identifying the positions of the alkene and bromine, and detecting organic impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry to identify unknown impurities.[3]
Q3: What are the recommended methods for purifying commercial this compound?
A3: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q4: When should I choose distillation over column chromatography?
A4: Fractional distillation under reduced pressure is ideal for separating this compound from impurities with significantly different boiling points, such as high-boiling polymeric materials or low-boiling solvent residues.[1][4] Flash column chromatography is more effective for removing impurities with similar boiling points but different polarities, such as isomeric byproducts or certain degradation products.[1][4]
Q5: How can I remove peroxide impurities?
A5: Peroxide impurities can be hazardous, especially if the compound is to be heated during distillation. They can be removed by washing the this compound with a 5% aqueous solution of sodium metabisulfite (B1197395) or ferrous sulfate.[2] Alternatively, passing the compound through a column of activated alumina (B75360) can also effectively remove peroxides.[2][5]
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
Problem: The product is co-distilling with an impurity.
-
Possible Cause: The boiling points of the product and the impurity are too close for efficient separation with the current distillation setup.
-
Solution:
-
Increase the efficiency of the distillation column by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column).[4]
-
Optimize the vacuum pressure to maximize the boiling point difference between the product and the impurity.
-
Consider pre-treating the crude material to remove the specific impurity before distillation.
-
Problem: The product is decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high, or the compound is unstable to heat. The presence of peroxides can also lead to decomposition upon heating.[2]
-
Solution:
-
Ensure all peroxides have been removed before distillation.[2]
-
Use a lower pressure (higher vacuum) to reduce the boiling point of the compound.[4]
-
Ensure the heating mantle is set to the lowest possible temperature required for a steady distillation rate.
-
Do not distill to dryness; leave at least 10% residue in the flask.[2]
-
Flash Column Chromatography
Problem: Poor separation of the product from a nonpolar impurity.
-
Possible Cause: The eluent system is not optimized for separating compounds with similar polarities.
-
Solution:
-
Use a very nonpolar eluent system, starting with 100% hexanes or petroleum ether.[4]
-
Gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether or dichloromethane.[4]
-
Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a ΔRf of at least 0.15 is recommended).[4]
-
Problem: The product appears to be degrading on the silica (B1680970) gel column.
-
Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate the silica gel by treating it with a base like triethylamine (B128534). Adding a small amount of triethylamine (0.1-1%) to the eluent can also help neutralize the silica surface.[4]
-
Consider using an alternative stationary phase, such as neutral or basic alumina.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅Br | [6][7] |
| Molecular Weight | 191.11 g/mol | [7][8] |
| Boiling Point | 198-199 °C at 1 atm | [1][7] |
| Density | 1.139 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.467 | [6] |
Table 2: Comparison of Purification Methods
| Method | Principle | Best for Removing | Purity Achieved |
| Fractional Distillation | Separation based on boiling point differences. | High-boiling polymers, low-boiling solvents. | >97% (typical for commercial grade) |
| Flash Column Chromatography | Separation based on polarity differences. | Isomeric impurities, polar byproducts. | Can achieve >99% depending on conditions. |
| Alumina Column | Adsorption of peroxides. | Peroxide impurities. | Specifically targets peroxides, purity of the alkene depends on other methods used. |
| Aqueous Wash | Chemical reaction with reducing agents. | Peroxide impurities. | Effectively removes peroxides. |
Experimental Protocols
Protocol 1: Removal of Peroxides
-
Combine the commercial this compound in a separatory funnel with an equal volume of a 5% aqueous sodium metabisulfite solution.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the layers and dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The peroxide-free this compound is now ready for use or further purification.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Use a vacuum-jacketed distillation head to minimize heat loss. Connect the apparatus to a vacuum pump with a cold trap in between.[4]
-
Distillation Process:
-
Place the peroxide-free crude product in the distillation flask with a stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a forerun fraction of any low-boiling impurities.
-
Collect the main fraction that distills over at the expected boiling point at that pressure.
-
Monitor the purity of the collected fractions using GC or NMR.[4]
-
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
Add another layer of sand on top of the packed silica.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution process by TLC analysis of the collected fractions.[4]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the purified product under a high vacuum to remove any residual solvent.[4]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. This compound | 2695-48-9 | Benchchem [benchchem.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. This compound | 2695-48-9 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound 97 2695-48-9 [sigmaaldrich.com]
improving the regioselectivity of reactions involving 8-Bromo-1-octene
Technical Support Center: 8-Bromo-1-octene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with this compound, with a primary focus on improving the regioselectivity of key chemical transformations.
Section 1: Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step process that converts the terminal alkene into an alcohol. The primary challenge is ensuring high regioselectivity for the desired anti-Markovnikov product, 8-bromo-octan-1-ol.
Frequently Asked Questions (FAQs)
Q1: My hydroboration-oxidation of this compound is producing a mixture of 8-bromo-octan-1-ol and 8-bromo-octan-2-ol. How can I improve the selectivity for the terminal alcohol?
A1: The formation of the internal alcohol (8-bromo-octan-2-ol) indicates incomplete anti-Markovnikov selectivity. This regioselectivity is governed by both steric and electronic effects during the hydroboration step.[1] To significantly enhance selectivity for the terminal alcohol (anti-Markovnikov product), you should switch from borane (B79455) (BH₃) or its complexes (BH₃•THF) to a more sterically hindered borane reagent.[1] Bulky boranes increase the steric repulsion at the more substituted carbon of the double bond, forcing the boron atom to add to the less substituted terminal carbon.
Q2: Which sterically hindered borane reagent is most effective for maximizing anti-Markovnikov selectivity?
A2: 9-Borabicyclo[3.3.1]nonane (9-BBN) is highly recommended for maximizing regioselectivity.[1] Its bulky bicyclic structure dramatically favors addition to the least sterically hindered carbon of the alkene, often leading to selectivity ratios exceeding 99:1 for the desired terminal alcohol.[1] Disiamylborane is another effective, albeit slightly less selective, option.
Q3: Can the reaction conditions be altered to favor the internal alcohol (Markovnikov product)?
A3: While hydroboration-oxidation inherently favors the anti-Markovnikov product, some transition-metal-catalyzed hydroborations can reverse this selectivity. For instance, carrying out the hydroboration in the presence of a catalytic amount of rhodium trichloride (B1173362) has been shown to produce significant amounts of internal alcohols (2-, 3-, and 4-octanols from 1-octene).[2][3] This occurs through a mechanism involving reversible addition/elimination of a rhodium-activated B-H species, which isomerizes the double bond along the carbon chain.[2][3] Standard acid-catalyzed hydration is a more direct method for achieving Markovnikov selectivity, but it is incompatible with the bromo-functionalized substrate.[4]
Troubleshooting Guide: Low Regioselectivity
Data Presentation: Borane Reagent vs. Regioselectivity
| Reagent | Structure | Key Feature | Typical Regioselectivity (Terminal vs. Internal Alcohol) |
| Borane (BH₃•THF) | BH₃ | Least sterically hindered | ~94 : 6 |
| Disiamylborane | (Sia)₂BH | Moderately hindered | ~98 : 2 |
| 9-BBN | (C₈H₁₄)BH | Highly hindered, rigid | >99 : 1[1] |
Experimental Protocol: High-Selectivity Hydroboration-Oxidation
Objective: To synthesize 8-bromo-octan-1-ol with high regioselectivity.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.
-
Hydroboration: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or GC for the consumption of the starting material.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by the 3 M NaOH solution.
-
Very slowly, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition of peroxide, remove the ice bath and heat the mixture to 50 °C for 1 hour to ensure complete oxidation.
-
Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer two times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 8-bromo-octan-1-ol by column chromatography on silica (B1680970) gel.
Section 2: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The Mizoroki-Heck reaction couples this compound with an aryl or vinyl halide.[5] Regioselectivity is a key challenge, as the coupling can occur at either C1 or C2 of the double bond, leading to linear or branched products, respectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for a Heck reaction with a terminal alkene like this compound?
A1: In a standard Heck reaction, the palladium-aryl group typically adds to the less substituted carbon (C1) of the double bond.[6] This is followed by β-hydride elimination, which almost exclusively gives the (E)-disubstituted (linear) alkene product. This selectivity is primarily driven by steric factors in the migratory insertion step of the catalytic cycle.[6][7]
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for the linear (E)-alkene product?
A2: Poor regioselectivity can result from several factors. To favor the linear product:
-
Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands. These ligands increase steric hindrance around the palladium center, further disfavoring addition to the more substituted C2 position.
-
Reaction Temperature: High temperatures can sometimes decrease selectivity.[8] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Catalyst System: While standard Pd(OAc)₂ or PdCl₂ with phosphine ligands are common, ligandless conditions or those with bidentate ligands can sometimes alter the selectivity, occasionally favoring branched products.[6] Sticking to monodentate, bulky phosphine ligands is a good strategy for favoring the linear isomer.
Q3: Is it possible to selectively form the branched, internally-substituted alkene?
A3: While the linear product is electronically and sterically favored, achieving the branched product is possible under specific conditions. This typically involves using reaction conditions that favor a different mechanistic pathway, such as Heck-type reactions that proceed via aryltriflates with bidentate phosphorus ligands, which have been shown to yield branched products more readily.[6] This is an advanced method and requires careful optimization of the catalyst, ligand, and substrate.
Troubleshooting & Optimization Workflow
Experimental Protocol: Regioselective Heck Reaction
Objective: To couple this compound with an aryl bromide to form the linear (E)-alkene.
Materials:
-
This compound
-
Aryl bromide (e.g., Bromobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%), and anhydrous K₂CO₃ (2.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF via syringe, followed by the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Grignard Reagent Formation
Forming the Grignard reagent from this compound (oct-7-en-1-ylmagnesium bromide) is a critical step for subsequent C-C bond formation. The primary challenge is not regioselectivity at the double bond, but preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent formation is failing or giving very low yields. What are the most common causes?
A1: Grignard reagent formation is highly sensitive to reaction conditions. The most common reasons for failure are:
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water on glassware or in the solvent.[9][10] All glassware must be rigorously dried (oven or flame-dried), and the solvent (typically THF or diethyl ether) must be anhydrous.[10][11]
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be activated to initiate the reaction.[11]
-
Low Reagent Purity: Impurities in the this compound can inhibit the reaction.
Q2: How can I effectively initiate the Grignard reaction?
A2: If the reaction does not start spontaneously, you can use several activation methods:
-
Chemical Activation: Add a small crystal of iodine (I₂).[11] The iodine etches the magnesium surface, exposing fresh metal to initiate the reaction.
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod inside the flask (under inert gas) to expose a fresh surface.
-
Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane, to start the reaction.
Q3: I am observing a significant amount of a C16 dimer byproduct. What is this and how can I prevent it?
A3: The C16 dimer is likely the product of Wurtz-type coupling, where a newly formed Grignard molecule acts as a nucleophile and attacks the C-Br bond of an unreacted this compound molecule. To minimize this:
-
Slow Addition: Prepare a solution of this compound in your anhydrous solvent and add it slowly and dropwise to the suspension of activated magnesium turnings.[11] This keeps the concentration of the alkyl halide low, favoring Grignard formation over the bimolecular coupling reaction.
-
Maintain Gentle Reflux: The rate of addition should be controlled to maintain a gentle, steady reflux, indicating the reaction is proceeding without becoming uncontrollably exothermic.[11]
Logical Diagram: Grignard Formation Troubleshooting
Experimental Protocol: Formation and Use of oct-7-en-1-ylmagnesium bromide
Objective: To prepare the Grignard reagent from this compound and use it in a subsequent reaction with a ketone.
Materials:
-
Magnesium (Mg) turnings
-
Iodine (a single small crystal)
-
This compound
-
Anhydrous diethyl ether or THF
-
A ketone (e.g., Acetone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Allow to cool to room temperature under a stream of inert gas.
-
Activation: Add Mg turnings (1.2 eq) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous ether in the dropping funnel. Add a small portion (~10%) of this solution to the Mg turnings. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If not, gently warm the flask.
-
Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for another 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.
-
Reaction: Cool the Grignard solution to 0 °C. Prepare a solution of acetone (B3395972) (0.95 eq) in anhydrous ether and add it dropwise to the Grignard reagent.
-
After addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude tertiary alcohol product for subsequent purification.
References
- 1. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Transition-metal-promoted hydroboration of alkenes: a unique reversal of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Transition-Metal-Promoted Hydroboration of Alkenes:â A Unique Reversal of Regioselectivity - figshare - Figshare [figshare.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Reactions Involving 8-Bromo-1-octene
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) concerning the scale-up of chemical reactions involving 8-bromo-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound presents several key challenges that are not always apparent at the lab scale. The primary concerns include:
-
Heat Management: Many reactions involving this compound, such as Grignard reagent formation, are highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of thermal runaways.[1][2]
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors can be difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and an increase in side product formation.
-
Reagent Addition Rate: The rate of reagent addition, especially for highly reactive species, becomes critical at scale to control the reaction temperature and minimize side reactions.
-
Phase Transfer Issues: In multiphase reactions, scaling up can affect the efficiency of phase transfer, potentially slowing down the reaction rate.
-
Purification: Methods that are straightforward in the lab, like column chromatography, can become impractical and costly at an industrial scale. Alternative purification methods such as distillation or crystallization may need to be developed and optimized.[3][4]
Q2: How does the dual functionality of this compound (alkene and alkyl bromide) affect scale-up?
A2: The presence of both a terminal alkene and a primary alkyl bromide offers synthetic versatility but also introduces challenges during scale-up.[5] Key considerations include:
-
Chemoselectivity: Reaction conditions must be carefully controlled to ensure the desired functional group reacts selectively. For instance, when preparing a Grignard reagent, the conditions should favor reaction with the bromide without promoting side reactions involving the alkene.
-
Side Reactions: The alkene moiety can undergo polymerization, especially under radical conditions or in the presence of certain catalysts. This can lead to yield loss and complicate purification.
-
Catalyst Selection: For cross-coupling reactions, the choice of catalyst and ligands is crucial to ensure high selectivity and turnover numbers, which are critical for cost-effectiveness at scale.
Q3: What are the safety considerations for handling large quantities of this compound?
A3: Handling large volumes of this compound requires stringent safety protocols. It is a combustible liquid and can cause skin and eye irritation.[6][7] Key safety measures include:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated process bay with adequate exhaust ventilation.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats, must be worn.[6] For large-scale operations, additional protection such as face shields and respiratory protection may be necessary.[6]
-
Fire Safety: Keep away from heat, sparks, and open flames.[8][9] Ensure that appropriate fire extinguishing equipment, such as dry chemical or carbon dioxide extinguishers, is readily available.[6]
-
Spill Containment: Have spill containment materials and procedures in place. For large spills, evacuate the area and follow emergency protocols.
-
Static Discharge: Ground and bond all equipment to prevent the buildup of static electricity, which can be an ignition source.[9]
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Initiate or Stalls at Large Scale
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Magnesium Activation | At scale, the surface oxide layer on magnesium turnings can be more significant. Ensure fresh, high-quality magnesium is used. Consider activating the magnesium with a small amount of iodine, 1,2-dibromoethane, or a pre-made Grignard reagent solution before adding the bulk of the this compound.[10] |
| Presence of Moisture | Moisture is a critical inhibitor of Grignard reactions. Ensure all glassware, reactors, and solvents are rigorously dried. Anhydrous solvents should be used. At scale, it is common to dry the reactor by heating under a vacuum or purging with dry nitrogen. |
| Low Reaction Temperature | While heat management is crucial, excessively low temperatures can prevent initiation. A localized hot spot, often created with a heat gun on lab scale, is not feasible in a large reactor. Gentle, uniform heating of the reactor jacket may be necessary to initiate the reaction. |
| Inefficient Mixing | In a large reactor, the magnesium may not be effectively suspended. Ensure the agitator design and speed are sufficient to keep the magnesium turnings in contact with the solution. |
Issue 2: Increased Formation of Wurtz Coupling Byproduct During Grignard Reaction Scale-up
Logical Troubleshooting Flow
References
- 1. catsci.com [catsci.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. valveandcontrol.com [valveandcontrol.com]
- 5. This compound | 2695-48-9 | Benchchem [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. novachem.com [novachem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 8-Bromo-1-octene Grignard Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the formation of the Grignard reagent from 8-Bromo-1-octene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the common causes?
A1: Failure to initiate is a frequent issue in Grignard reactions. The primary reasons are typically:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.[1][2]
-
Presence of Moisture: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvent will quench the reaction.[1][3][4]
-
Impure this compound: Contaminants in the starting material, especially water or alcohols, will prevent the formation of the Grignard reagent.[1]
Q2: How can I effectively activate the magnesium turnings?
A2: Several methods can be employed to activate the magnesium surface:
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common and effective method.[1][2] The disappearance of the characteristic iodine color is a visual cue for magnesium activation.[1]
-
Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[5]
-
Pre-reaction with a Reactive Alkyl Halide: In some cases, adding a small amount of a more reactive alkyl halide, like methyl iodide, can help initiate the reaction.[1]
Q3: The reaction started but then turned cloudy and stopped. What could be the cause?
A3: This scenario often suggests that the reaction was initiated but could not be sustained. Possible reasons include:
-
Insufficiently Dry Conditions: A small amount of moisture might have been consumed during initiation, but residual water is quenching the ongoing reaction.[1]
-
Poor Quality Reagents: Impurities within the solvent or the this compound can halt the reaction progression.[1]
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to be sustained, particularly in the initial phases.[1]
Q4: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?
A4: A common byproduct in Grignard reactions is the Wurtz coupling product.[5][6] In this case, it would be the dimer formed from the reaction of the Grignard reagent with unreacted this compound. To minimize this side reaction, the this compound should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[5]
Troubleshooting Guide for Exotherm Management
An uncontrolled exotherm can lead to a dangerous runaway reaction.[3] The following guide addresses specific issues related to managing the heat generated during the Grignard formation of this compound.
| Issue | Potential Root Cause | Recommended Action |
| Rapid, Uncontrolled Reflux | Addition rate of this compound is too fast. | Immediately stop the addition of this compound. Use an ice bath to cool the reaction flask.[7] Once the temperature is under control, resume the addition at a much slower, dropwise rate. |
| "Volcano" Eruption During Quenching | Rapid addition of the quenching agent to a concentrated reaction mixture.[8] | Always cool the reaction mixture in an ice bath before and during quenching.[8] Add the quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride) dropwise with vigorous stirring.[8] |
| Delayed, Violent Exotherm (Induction Period) | An induction period where the reaction is slow to start, followed by a sudden, rapid exotherm. | Be patient and respect the induction period. Do not add an excess of this compound if the reaction does not start immediately. Gentle warming can be applied to initiate the reaction, but be prepared to cool it once the exotherm begins. |
| Poor Heat Dissipation | Inadequate cooling of the reaction vessel. | Ensure the reaction flask is appropriately sized for the reaction volume and is in good contact with a cooling bath (e.g., ice-water bath).[8] For larger scale reactions, consider more advanced cooling systems. |
Experimental Protocols
Detailed Protocol for this compound Grignard Formation
This protocol is adapted from procedures for similar bromoalkenes and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7]
Materials and Equipment:
-
This compound
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar) with bubbler
-
Heating mantle or water bath
-
Ice-water bath
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed and maintain a positive pressure of inert gas throughout the experiment.[7]
-
Reagent Preparation: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a single small crystal of iodine to help initiate the reaction by etching the passivating oxide layer on the magnesium surface.[7]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium turnings in the flask.[7] Gently warm the flask. Initiation is indicated by the disappearance of the iodine color and the spontaneous boiling of the solvent at the magnesium surface.[7]
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction.[7] Have an ice bath ready for immediate cooling if the reaction becomes too vigorous.[7]
-
Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the halide has reacted.[7] The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting solution should be a cloudy, grey-to-brown color.[7]
-
Controlled Quenching: Cool the reaction flask in an ice-water bath.[8] Slowly and dropwise add a quenching solution (e.g., saturated aqueous ammonium chloride) from an addition funnel while vigorously stirring.[8] Monitor the internal temperature and pause the addition if it rises rapidly.[8]
Quantitative Data
The following table summarizes key quantitative parameters for managing the Grignard reaction of bromoalkanes, which can be applied to this compound.
| Parameter | Value / Range | Notes |
| Magnesium Equivalents | 1.1 - 1.5 | A slight excess ensures complete reaction of the alkyl bromide.[5] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control.[5] |
| Reaction Temperature | Maintained at gentle reflux | The rate of addition of this compound should be adjusted to maintain a steady, controllable reflux. |
| Addition Time | Dependent on scale, typically 30-60 minutes | Slower addition rates are crucial for larger scale reactions to allow for adequate heat dissipation. |
| Post-addition Reaction Time | 30 - 60 minutes | To ensure complete consumption of the starting material.[7] |
| Quenching Temperature | 0 °C to room temperature | Initial cooling to 0 °C is highly recommended to control the quenching exotherm.[5] |
Visualizations
Caption: Experimental workflow for the formation of this compound Grignard reagent.
Caption: Troubleshooting logic for managing an uncontrolled exotherm.
References
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 8-Bromo-1-octene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 8-Bromo-1-octene through three common synthetic pathways: Nucleophilic Substitution, Grignard Reaction, and Heck Coupling. The focus is on the characterization of the respective products using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols are provided, and the expected mass spectral data for the primary products are summarized and compared. This guide is intended to assist researchers in predicting and identifying the outcomes of similar reactions.
Reaction Pathways of this compound
This compound is a versatile bifunctional molecule, featuring both a terminal alkene and a primary alkyl bromide. This allows for a range of chemical transformations at either functional group. This guide explores three distinct and widely utilized reaction types to highlight the different products that can be obtained and how they can be readily distinguished by GC-MS analysis.
Caption: Reaction pathways of this compound.
Experimental Protocols and GC-MS Data
The following sections detail the experimental procedures for each reaction type and provide a summary of the expected GC-MS data for the major organic product. The mass spectral data is predicted based on common fragmentation patterns of analogous structures.
Nucleophilic Substitution: Synthesis of 8-Methoxy-1-octene
This reaction exemplifies the displacement of the bromide with a methoxy (B1213986) group.
Experimental Protocol:
A solution of sodium methoxide (B1231860) is prepared by carefully adding sodium metal (0.23 g, 10 mmol) to anhydrous methanol (B129727) (20 mL) under an inert atmosphere of argon and cooling in an ice bath. To this solution, this compound (1.91 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched with water (20 mL) and the product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then analyzed by GC-MS.
Predicted GC-MS Data for 8-Methoxy-1-octene:
| Parameter | Predicted Value/Observation |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Molecular Ion (M⁺) | m/z 142 |
| Key Fragment Ions | m/z 111 ([M-OCH₃]⁺), 82, 69, 55, 45 ([CH₂OCH₃]⁺) |
| Expected Fragmentation | The molecular ion is expected to be of low to moderate intensity. Key fragmentations include the loss of the methoxy group (M-31) and alpha-cleavage at the ether linkage, yielding a prominent peak at m/z 45. The hydrocarbon chain will produce a series of fragments separated by 14 amu (CH₂). |
Grignard Reaction: Synthesis of 2-Methyl-9-decen-2-ol
This protocol demonstrates the formation of a Grignard reagent and its subsequent reaction with a ketone.
Experimental Protocol:
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, magnesium turnings (0.36 g, 15 mmol) are placed. A solution of this compound (1.91 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) is added dropwise to initiate the Grignard reagent formation. The reaction is maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and a solution of acetone (0.58 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The product is extracted with diethyl ether (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alcohol is analyzed by GC-MS.
Predicted GC-MS Data for 2-Methyl-9-decen-2-ol:
| Parameter | Predicted Value/Observation |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol |
| Molecular Ion (M⁺) | m/z 170 (likely weak or absent) |
| Key Fragment Ions | m/z 155 ([M-CH₃]⁺), 152 ([M-H₂O]⁺), 59 ([C(CH₃)₂OH]⁺) |
| Expected Fragmentation | The molecular ion peak for tertiary alcohols is often not observed. A peak corresponding to the loss of a water molecule (M-18) is expected at m/z 152. Alpha-cleavage is a dominant fragmentation pathway, leading to a strong peak at m/z 59 from the cleavage of the C-C bond adjacent to the oxygen and the loss of a methyl group will result in a peak at m/z 155. |
Heck Coupling: Synthesis of (E)-1-Phenyl-1,8-nonadiene
This reaction illustrates the palladium-catalyzed cross-coupling of the alkyl bromide with an alkene.
Experimental Protocol:
To a Schlenk flask are added this compound (1.91 g, 10 mmol), styrene (1.25 g, 12 mmol), palladium(II) acetate (B1210297) (0.022 g, 0.1 mmol), tri(o-tolyl)phosphine (0.061 g, 0.2 mmol), and triethylamine (B128534) (2.02 g, 20 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography and analyzed by GC-MS.[1]
Predicted GC-MS Data for (E)-1-Phenyl-1,8-nonadiene:
| Parameter | Predicted Value/Observation |
| Molecular Formula | C₁₅H₂₀ |
| Molecular Weight | 200.32 g/mol |
| Molecular Ion (M⁺) | m/z 200 |
| Key Fragment Ions | m/z 117, 104, 91 ([C₇H₇]⁺, tropylium (B1234903) ion) |
| Expected Fragmentation | A distinct molecular ion peak at m/z 200 is expected. The fragmentation pattern will be dominated by the stable benzylic/allylic carbocations. A prominent peak at m/z 91, corresponding to the tropylium ion, is characteristic of compounds containing a benzyl (B1604629) group. Other significant fragments will arise from cleavages along the aliphatic chain. |
GC-MS Analysis Workflow
The general workflow for the analysis of the reaction products is depicted below.
Caption: General workflow for GC-MS analysis.
This guide provides a foundational comparison for the GC-MS analysis of products derived from this compound. Researchers can adapt these protocols and expected data for their specific substrates and reaction conditions. Careful analysis of the fragmentation patterns, in conjunction with retention time data, will enable confident identification of the synthesized molecules.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 8-Bromo-1-octene and Its Derivatives
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-bromo-1-octene and its key derivatives. This information is crucial for researchers and scientists in the fields of organic synthesis and drug development for the structural elucidation and purity assessment of these compounds.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of this compound and its derivatives show characteristic shifts that are indicative of their specific functional groups. The table below summarizes the key chemical shifts for the parent compound, its corresponding alcohol, and diol derivatives. The data for 8-bromo-1,2-epoxyoctane is estimated based on typical values for epoxides.
| Compound | Structure | -CH=CH₂ (H-1, H-2) | -CH₂-Br (H-8) | -CH-OH / -CH₂-OH | Other Key Signals (ppm) |
| This compound | Br-(CH₂)₆-CH=CH₂ | 4.9-5.1 (m, 2H), 5.7-5.9 (m, 1H) | 3.40 (t, 2H) | - | 1.3-1.5 (m), 1.8-2.1 (m) |
| 8-Bromo-1-octanol | Br-(CH₂)₇-CH₂OH | - | 3.41 (t, 2H) | 3.64 (t, 2H) | 1.2-1.6 (m), 1.85 (quint, 2H) |
| 8-Bromo-1,2-octanediol | Br-(CH₂)₅-CH(OH)CH₂OH | - | 3.41 (t, 2H) | 3.3-3.7 (m, 3H) | 1.3-1.6 (m), 1.85 (m, 2H) |
| 8-Bromo-1,2-epoxyoctane (Estimated) | Br-(CH₂)₅-CH(O)CH₂ | - | 3.40 (t, 2H) | 2.4-2.9 (m, 3H) | 1.3-1.6 (m), 1.85 (m, 2H) |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide detailed information about the carbon skeleton of the molecules. The introduction of oxygen-containing functional groups in the derivatives leads to significant downfield shifts for the adjacent carbon atoms.
| Compound | C-1 | C-2 | C-8 | Other Key Signals (ppm) |
| This compound | 114.1 | 139.2 | 33.8 | 28.1, 28.7, 32.7, 33.8 |
| 8-Bromo-1-octanol | 62.95 | 32.71 | 34.04 | 25.65, 28.09, 28.73, 29.23, 32.78 |
| 8-Bromo-1,2-octanediol | 64.9 | 72.5 | 34.1 | 25.8, 28.2, 29.1, 32.8, 33.0 |
| 8-Bromo-1,2-epoxyoctane (Estimated) | 47.1 | 52.4 | 34.0 | 25.9, 28.2, 29.0, 32.8, 33.0 |
Experimental Protocols
General NMR Sample Preparation
A standard protocol for preparing samples for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid compound or measure 10-30 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound and its derivatives.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool at the tip of the pipette to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Visualizing Structural and Spectral Relationships
The following diagram illustrates the structural transformation of this compound into its epoxide and diol derivatives, highlighting the key atoms whose NMR signals are significantly affected.
Caption: Transformation of this compound and corresponding NMR shifts.
A Comparative Analysis of the Reactivity of 8-Bromo-1-octene and 8-Chloro-1-octene
Published: December 15, 2025
This guide presents an objective comparison of the chemical reactivity of 8-bromo-1-octene and 8-chloro-1-octene. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. The differential reactivity of these two haloalkenes is a critical factor in their application as synthetic intermediates. This document outlines the theoretical basis for their reactivity differences, supported by established principles of organic chemistry, and provides detailed protocols for comparative experiments.
The primary difference in reactivity between this compound and 8-chloro-1-octene lies in the nature of the carbon-halogen bond. Generally, alkyl bromides are more reactive than their corresponding alkyl chlorides in nucleophilic substitution and organometallic reactions.[1][2] This is attributed to two key factors: bond strength and the stability of the resulting halide anion, which acts as a leaving group.
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[3] Consequently, less energy is required to break the C-Br bond, leading to a faster reaction rate.[3] Furthermore, the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) because it is a larger, more polarizable, and weaker base, allowing it to better stabilize the negative charge.[1][2] This enhanced leaving group ability results in higher reactivity for alkyl bromides in both SN1 and SN2 type reactions.[1][4]
Data Presentation: Physicochemical and Reactivity Comparison
The following table summarizes the key differences in the properties and predicted reactivity of the carbon-halogen bonds in the two compounds.
| Property | This compound | 8-Chloro-1-octene | Justification |
| Molecular Formula | C₈H₁₅Br | C₈H₁₅Cl | Different halogen substituent. |
| Molecular Weight | 191.11 g/mol [5] | 146.66 g/mol | Bromine is heavier than chlorine. |
| C-X Bond Energy | ~285 kJ/mol[3] | ~324 kJ/mol[3] | The C-Br bond is weaker and requires less energy to break, leading to faster reaction rates.[3] |
| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and a better leaving group than chloride (Cl⁻).[1] |
| Relative Reactivity | Higher | Lower | The combination of a weaker C-X bond and a better leaving group makes this compound more reactive in nucleophilic substitution reactions.[2] |
Mandatory Visualization
The logical workflow for a comparative study of nucleophilic substitution reactivity is depicted below. This process involves parallel reactions under identical conditions, followed by analysis to determine reaction completion and yield.
Caption: General workflow for comparative reactivity studies.
Experimental Protocols
To quantitatively assess the reactivity differences, two key reaction types are proposed: Nucleophilic Substitution and Grignard Reagent Formation.
Experiment 1: Comparative Nucleophilic Substitution
This protocol is adapted from a procedure for the conversion of this compound to 8-chloro-1-octene, demonstrating the principles of nucleophilic substitution.[6]
Objective: To compare the rate of substitution of this compound and 8-chloro-1-octene with a common nucleophile (e.g., iodide).
Materials:
-
This compound
-
8-Chloro-1-octene
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Two round-bottom flasks equipped with reflux condensers and magnetic stirrers
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
GC-MS for analysis
Procedure:
-
Setup: In two separate, identical flasks, prepare solutions of sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Addition of Substrate: To the first flask, add this compound (1.0 equivalent). To the second flask, add 8-chloro-1-octene (1.0 equivalent).
-
Reaction: Stir both mixtures vigorously at a constant temperature (e.g., 50°C).
-
Monitoring: At regular time intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of 8-iodo-1-octene.[7] The formation of a precipitate (NaCl or NaBr) is also an indicator of reaction progress, as these salts are insoluble in acetone.[7]
-
Analysis: Compare the time required for the consumption of each starting material. The reaction with this compound is expected to proceed significantly faster, as indicated by the quicker disappearance of the starting material spot on the TLC plate and the faster formation of sodium bromide precipitate.[7]
Experiment 2: Comparative Grignard Reagent Formation
Objective: To compare the ease of Grignard reagent formation from this compound and 8-chloro-1-octene.
Materials:
-
This compound
-
8-Chloro-1-octene
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Two three-necked flasks equipped with dropping funnels, reflux condensers, and nitrogen inlets
-
Magnetic stirrers
Procedure:
-
Setup: In two separate, identical, flame-dried three-necked flasks under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Initiation: Prepare solutions of this compound (1.0 equivalent) in anhydrous THF in one dropping funnel and 8-chloro-1-octene (1.0 equivalent) in anhydrous THF in the other. Add a small portion (~5-10%) of each halide solution to its respective flask. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.[8]
-
Addition: Once initiated, add the remainder of the haloalkene solutions dropwise to maintain a gentle reflux.
-
Monitoring: Observe the rate of magnesium consumption in both flasks. The reaction with this compound is expected to initiate more easily and proceed more vigorously due to the lower activation energy for magnesium insertion into the C-Br bond.[8]
-
Trapping the Grignard Reagent: After the Grignard reagent has formed, cool the reaction mixtures to 0°C. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to each flask.
-
Workup and Analysis: After the addition is complete, allow the reactions to warm to room temperature and stir for 1 hour. Quench the reactions with a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, dry the organic layer, and concentrate. Analyze the crude products by NMR and GC-MS to identify and quantify the resulting alcohol, which will confirm the successful formation of the Grignard reagent. The yield from the this compound reaction is expected to be higher under identical reaction times.
Conclusion
The chemical reactivity of this compound is significantly greater than that of 8-chloro-1-octene. This is a direct consequence of the lower C-Br bond energy and the superior leaving group ability of the bromide ion compared to the chloride ion.[2][3] These fundamental principles are consistently observed in nucleophilic substitution and Grignard reactions. For synthetic applications requiring milder conditions or faster reaction kinetics, this compound is the preferred substrate. Conversely, 8-chloro-1-octene offers greater stability and may be advantageous in multi-step syntheses where the halide is intended to react at a later stage under more forcing conditions.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [webbook.nist.gov]
- 6. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 7. Solved Reactivity of Alkyl Halides in Nucleophilic | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 8-Bromo-1-octene: HPLC vs. GC
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 8-Bromo-1-octene, a valuable bifunctional molecule, serves as a key building block in the synthesis of more complex chemical entities. Its purity is paramount to ensure the desired reaction pathways and to minimize the formation of unwanted side products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and performance comparisons to aid in selecting the most appropriate analytical method.
Understanding the Analyte and Potential Impurities
This compound is a volatile, non-polar organic compound. A common and efficient method for its synthesis is the anti-Markovnikov hydrobromination of 1,7-octadiene, typically initiated by free radicals. This synthetic route is effective but can lead to several process-related impurities that must be identified and quantified.
Key Potential Impurities:
-
1,7-Octadiene: Unreacted starting material.
-
7-Bromo-1-octene: The Markovnikov addition product, a structural isomer of the desired product.[1][2]
-
1,8-Dibromooctane: A di-addition byproduct formed if both double bonds of the starting material react with HBr.
-
Other Dibrominated Isomers: Positional isomers of dibromooctane.
An effective analytical method must be capable of resolving this compound from these structurally similar compounds.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a powerful technique for the separation of non-polar compounds.[3][4] While this compound lacks a strong UV chromophore, detection can be achieved at low wavelengths (e.g., 210 nm) or by employing a universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC System with a UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 90:10 Acetonitrile (B52724):Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of ~2 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.2 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Purity Analysis
Caption: General workflow for the purity assessment of this compound by HPLC.
Method 2: Gas Chromatography (GC)
Gas Chromatography is an ideal alternative for analyzing volatile and thermally stable compounds like this compound.[5] Coupled with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive peak identification, GC offers excellent resolution and sensitivity for this application.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature (FID): 280°C.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.
-
No further dilution or filtration is typically necessary unless the sample concentration is too high.
Workflow for GC Purity Analysis
Caption: General workflow for the purity assessment of this compound by GC.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the specific analytical requirements, available instrumentation, and desired throughput.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC-FID) |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Partitioning between a gaseous mobile phase and liquid/solid stationary phase. |
| Analyte Suitability | Suitable for non-volatile or thermally labile compounds. Can analyze this compound. | Ideal for volatile and thermally stable compounds like this compound. |
| Resolution | Good. Can separate structural isomers, though may require method optimization.[6] | Excellent. High efficiency for separating volatile isomers and closely related compounds. |
| Sensitivity | Moderate (UV at low nm). Higher with universal detectors like CAD or RI. | Very High (FID is highly sensitive to hydrocarbons). |
| Analysis Time | Typically longer (10-20 minutes per sample). | Typically faster (5-15 minutes per sample). |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent costs. | Generally lower initial and operational costs. |
| Sample Preparation | More steps (dilution, filtration). | Simpler (often just dilution). |
| Impurity Detection | Can detect non-volatile byproducts (e.g., polymeric materials). | May not detect non-volatile or thermally unstable impurities. |
Logical Comparison of Analytical Methods
Caption: Decision logic for selecting between HPLC and GC for purity analysis.
Conclusion
Both HPLC and GC are effective for assessing the purity of synthesized this compound.
Gas Chromatography (GC) is the recommended method for routine analysis due to its superior resolution for volatile isomers, higher sensitivity (with FID), faster analysis times, and lower operational costs. GC-MS can be employed for definitive identification of impurities.
High-Performance Liquid Chromatography (HPLC) serves as a robust alternative. It is particularly advantageous if the sample is suspected to contain non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. While it may require more extensive method development to achieve baseline separation of all isomers, its versatility makes it a valuable tool in a research and development setting.
Ultimately, the choice of method should be guided by the specific goals of the analysis, the nature of the expected impurities, and the instrumentation available in the laboratory.
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for 8-Bromo-1-octene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical for the construction of complex molecules, including pharmaceuticals and advanced materials. 8-Bromo-1-octene is a versatile building block, featuring a terminal double bond and a vinyl bromide moiety, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst and reaction type significantly impacts the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative analysis of different catalytic systems for the cross-coupling of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in different cross-coupling reactions involving substrates analogous to this compound. The data presented is based on literature reports for similar vinyl bromides, providing a valuable reference for expected outcomes.
| Coupling Reaction | Catalyst System | Ligand (if any) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene (B28343)/H₂O | 90 | 12-24 | 85-95[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12-24 | 80-92[1] | |
| Heck | Pd(OAc)₂ | Tri(o-tolyl)phosphine | Et₃N | DMF | 110 | 16-24 | 70-85[1] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Et₃N | THF | 60 | 6-12 | 80-98[1] |
| Negishi | Pd(P(t-Bu)₃)₂ | Tri(tert-butyl)phosphine | - | THF | RT | 2-6 | 70-95[2][3][4] |
| Ni(acac)₂ / Xantphos | Xantphos | - | THF | RT | 1-4 | 60-85[5] | |
| Kumada | PdCl₂(dppf) | dppf | - | Et₂O | RT | 18 | 60-90[6] |
| NiCl₂(dppp) | dppp | - | THF | RT | 2-5 | 50-80[7] | |
| Stille | Pd(PPh₃)₄ | Triphenylphosphine | - | Toluene | 110 | 12-24 | 70-90[8][9] |
| Pd₂(dba)₃ / P(fur)₃ | Tri(2-furyl)phosphine | - | DMF | 80 | 10-16 | 75-95[10] |
Note: Yields are based on reactions with analogous vinyl bromides and may vary for this compound depending on the specific coupling partner and reaction conditions.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Objective: To couple this compound with an organoboron reagent.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Heck Coupling
Objective: To couple this compound with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add triethylamine and DMF.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[1]
Sonogashira Coupling
Objective: To couple this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (B144264) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF) (5 mL, degassed)
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon.
-
Add a solution of this compound in degassed THF.
-
Add phenylacetylene followed by degassed triethylamine.
-
Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, from reagent preparation to product purification.
Concluding Remarks
The choice of a catalytic system for the cross-coupling of this compound is dependent on the desired coupling partner and the specific requirements of the synthetic route.
-
Suzuki-Miyaura coupling is highly versatile and tolerant of a wide range of functional groups, making it a robust choice for many applications.
-
Heck coupling provides an efficient route to substituted alkenes.
-
Sonogashira coupling is the premier method for the synthesis of enynes.
-
Negishi and Kumada couplings offer high reactivity, particularly for less reactive halides, though they require the use of more sensitive organometallic reagents.
-
Stille coupling , while effective, involves the use of toxic organotin reagents, which may be a consideration for certain applications.
By carefully considering the factors outlined in this guide, researchers can select the optimal catalytic system to achieve their synthetic goals efficiently and with high yields. Further optimization of the presented protocols may be necessary to achieve the best results for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Analysis of 8-Bromo-1-octene Efficiency in Key Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the efficiency of 8-Bromo-1-octene in four pivotal palladium-catalyzed cross-coupling reactions: Suzuki, Heck, Sonogashira, and Negishi couplings. By presenting available experimental data and detailed protocols, this document aims to inform the selection of optimal reaction pathways for the incorporation of the versatile octenyl moiety.
This compound serves as a valuable building block in organic synthesis, offering a terminal double bond and a primary bromide for differential functionalization. Its performance in cross-coupling reactions is critical for the construction of complex molecules. This guide summarizes the available data on its reactivity and compares it with analogous halo-olefins where possible.
Comparative Performance Data
The efficiency of this compound in various coupling reactions is summarized below. For reactions where direct experimental data for this compound is not available, data for the closely related 2-Bromo-8-chloro-1-octene (B129128) is provided as a reasonable approximation for the reactivity of the vinyl bromide moiety. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligands, base, and solvent system used.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki Coupling | 2-Bromo-8-chloro-1-octene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene (B28343)/H₂O | 90 | 85-95 (hypothetical) | [1] |
| Heck Reaction | 2-Bromo-8-chloro-1-octene | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | DMF | 110 | 70-85 (hypothetical) | [1] |
| Sonogashira Coupling | 2-Bromo-8-chloro-1-octene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 60 | 80-92 (hypothetical) | [1] |
| Negishi Coupling | Alkenyl Bromide | Alkylzinc Iodide | PdCl₂(Amphos)₂ / N-MeIm | THF | Room Temp. | >99 |
Reaction Mechanisms and Experimental Workflows
To visualize the fundamental processes involved in these transformations, the following diagrams illustrate the generalized catalytic cycles for each coupling reaction and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols are generalized procedures for each coupling reaction and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol (Hypothetical)
This protocol is adapted for 2-Bromo-8-chloro-1-octene and serves as a starting point for this compound.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-8-chloro-1-octene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Reaction Protocol (Hypothetical)
This protocol is adapted for 2-Bromo-8-chloro-1-octene and can be used as a guideline for this compound.[1]
-
Reaction Setup: In a sealed tube, combine 2-bromo-8-chloro-1-octene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add triethylamine (B128534) (2.0 mmol, 2.0 equiv) and N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by GC-MS.
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Sonogashira Coupling Protocol (Hypothetical)
This protocol is adapted for 2-Bromo-8-chloro-1-octene and provides a general method for this compound.[1]
-
Reaction Setup: To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%). Evacuate and backfill the flask with argon.
-
Reagent Addition: Add a solution of 2-bromo-8-chloro-1-octene (1.0 mmol, 1.0 equiv) in degassed tetrahydrofuran (B95107) (THF) (5 mL). Add phenylacetylene (1.2 mmol, 1.2 equiv) followed by degassed triethylamine (3.0 mmol, 3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Negishi Coupling Protocol
This highly efficient protocol for alkenyl bromides is based on the work of Krasovskiy and Lipshutz.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkenyl bromide (e.g., this compound) (1.0 equiv).
-
Catalyst and Additive Addition: Add PdCl₂(Amphos)₂ (typically 1-2 mol%) and N-methylimidazole (N-MeIm) (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF. Then, add the solution of the organozinc reagent (e.g., alkylzinc iodide) (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
This compound demonstrates variable but generally good reactivity in palladium-catalyzed cross-coupling reactions. While direct comparative data under identical conditions is sparse, the available information suggests that Negishi coupling offers a particularly efficient method for the functionalization of this substrate, with reported yields exceeding 99% under optimized conditions. For Suzuki, Heck, and Sonogashira couplings, the provided hypothetical data for a similar substrate suggests that high yields are achievable, though optimization of reaction parameters is crucial. The choice of the specific coupling reaction will ultimately depend on the desired final product, the availability of coupling partners, and the tolerance of other functional groups within the molecule. Further experimental studies directly comparing the efficiency of this compound and its halo-analogs in these key reactions would be invaluable to the synthetic community.
References
Quantitative Analysis of 8-Bromo-1-octene in a Mixture: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development requiring accurate quantification of 8-Bromo-1-octene in a mixture, selecting the appropriate analytical technique is paramount. This guide provides a comparative overview of three powerful analytical methods: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The choice of method will depend on factors such as the complexity of the mixture, required accuracy and precision, and available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-CAD for the quantification of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-CAD) |
| Principle | Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.[1] | Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase, with detection using a charged aerosol detector. |
| Selectivity | High; specific proton signals can be chosen for quantification.[2] | High; excellent separation of volatile compounds.[3] | Moderate to High; dependent on column chemistry and mobile phase. |
| Sensitivity | Moderate | High | Moderate |
| Precision | High | High | High |
| Sample Throughput | Low to Moderate | High | High |
| Strengths | Primary analytical method not requiring a reference standard of the analyte, provides structural information.[1] | Robust, reliable, and highly sensitive for volatile compounds.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4] |
| Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[2] | Requires analyte to be volatile and thermally stable. | Analyte lacks a strong UV chromophore, necessitating a universal detector like CAD.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below, adapted for the quantification of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample mixture containing this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene, certified purity >99.5%) and add it to the same vial.[1]
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition and Processing:
-
Instrument: 500 MHz NMR Spectrometer or equivalent.
-
Pulse Sequence: Standard quantitative ¹H NMR pulse sequence.
-
Relaxation Delay (D1): Ensure a sufficient delay of at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds for accurate quantification).[4]
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[2]
-
Processing: Apply a line broadening of 0.3 Hz, followed by manual phasing and baseline correction.[1]
-
Integration: Integrate the well-resolved vinyl proton signal of this compound (expected around 5.8 ppm, 1H) and a singlet from the internal standard (e.g., ~0.25 ppm for 1,4-Bis(trimethylsilyl)benzene, 18H).[1][5]
Purity Calculation: The purity of this compound can be calculated using the following formula:[2]
Purity (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ
Where:
-
I = Integrated area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = this compound
-
std = Internal Standard
Gas Chromatography with Flame Ionization Detection (GC-FID)
Sample Preparation:
-
Prepare a stock solution of the sample mixture in a suitable solvent like isooctane (B107328) at a concentration of approximately 1 mg/mL.[1]
-
If external calibration is used, prepare a series of calibration standards by diluting a certified reference standard of this compound.
GC-FID Conditions:
-
GC System: Agilent 8890 GC or equivalent.[1]
-
Inlet: Split/Splitless, 250°C, split ratio 50:1.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[1]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[1]
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.[1]
-
Detector: FID, 300°C.[1]
-
Injection Volume: 1 µL.[1]
Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards or by using an internal standard method.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Sample Preparation:
-
Prepare a stock solution of the sample mixture in acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[1]
-
Prepare a series of calibration standards by diluting a certified reference standard of this compound.
HPLC-CAD Conditions:
-
HPLC System: Thermo Scientific Vanquish or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 90:10 Acetonitrile:Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detector: Charged Aerosol Detector (CAD).[1]
-
Injection Volume: 10 µL.
Data Analysis: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve constructed from the responses of the known standards.
Visualizing the Workflow
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for qNMR analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-CAD analysis of this compound.
References
literature comparison of yields for 8-Bromo-1-octene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for 8-Bromo-1-octene, a versatile building block in organic synthesis. The following sections detail the yields, experimental protocols, and reaction pathways for the most relevant methods, offering a valuable resource for selecting the optimal synthesis strategy.
Yield Comparison of this compound Synthesis Methods
The selection of a synthetic route for this compound is often dictated by the desired yield, availability of starting materials, and tolerance for side products. The following table summarizes the reported yields for various common methods.
| Synthesis Method | Starting Material | Reagents | Reported Yield |
| Bromination of Primary Alcohol | 7-Octen-1-ol (B81980) | CBr4, PPh3 (Appel Reaction) | ~96% (representative)[1] |
| 7-Octen-1-ol | PBr3 | High (generally)[2] | |
| Anti-Markovnikov Hydrobromination | 1,7-Octadiene (B165261) | HBr, Peroxides (e.g., ROOR) | >80%[3] |
| Radical Bromination of Alkene (Non-selective) | 1-Octene (B94956) | N-Bromosuccinimide (NBS), AIBN/light | Low (major products are allylic bromides)[4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below. These protocols are based on established literature procedures and should be adapted to specific laboratory conditions.
Bromination of 7-Octen-1-ol via the Appel Reaction
This method offers a high-yield conversion of a primary alcohol to the corresponding bromide under mild conditions.
Reaction: 7-Octen-1-ol + CBr4 + PPh3 → this compound + CHBr3 + Ph3PO
Procedure:
-
To a solution of 7-octen-1-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C, a solution of triphenylphosphine (B44618) (1.2 eq) in dichloromethane is added dropwise.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford this compound.[1][6]
Anti-Markovnikov Hydrobromination of 1,7-Octadiene
This radical addition reaction provides a direct route to this compound from a readily available diene.
Reaction: 1,7-Octadiene + HBr --(Peroxides)--> this compound
Procedure:
-
A solution of 1,7-octadiene (1.0 eq) in a suitable solvent is treated with hydrogen bromide in the presence of a radical initiator, such as benzoyl peroxide or di-tert-butyl peroxide (ROOR).[7]
-
The reaction can be initiated by heat or UV light.[3]
-
The reaction mixture is stirred at an appropriate temperature until the starting material is consumed, as monitored by gas chromatography (GC) or TLC.
-
The mixture is then washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield this compound.
Radical Bromination of 1-Octene (Illustrative of Poor Selectivity)
This method is generally not preferred for the synthesis of this compound due to the formation of more stable allylic radical intermediates, leading to a mixture of products.
Reaction: 1-Octene + NBS --(light/AIBN)--> 3-Bromo-1-octene (major) + 1-Bromo-2-octene (major) + this compound (minor)
Procedure:
-
A solution of 1-octene (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a non-polar solvent such as carbon tetrachloride is prepared.[4][5]
-
A radical initiator, such as azobisisobutyronitrile (AIBN), or exposure to UV light is used to initiate the reaction.[8]
-
The reaction mixture is heated at reflux, and the progress is monitored by GC.
-
Upon completion, the mixture is cooled and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried, and the solvent is evaporated.
-
Analysis of the product mixture typically shows a low percentage of the desired this compound, with the main components being 3-bromo-1-octene and 1-bromo-2-octene.[4][5]
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for the discussed synthetic methods.
Caption: Synthetic routes to this compound.
Caption: Appel Reaction Workflow.
Caption: Anti-Markovnikov Workflow.
References
- 1. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. orgosolver.com [orgosolver.com]
- 8. orgosolver.com [orgosolver.com]
A Comparative Guide to Distinguishing Isomers of Bromooctene Using Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. The constitutional and geometric isomers of bromooctene (C₈H₁₅Br) present a classic analytical challenge due to their identical molecular weight and similar physical properties. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous differentiation of various bromooctene isomers.
Spectroscopic Comparison of Bromooctene Isomers
The key to distinguishing between bromooctene isomers lies in how the different positions of the bromine atom and the double bond, as well as the stereochemistry of the double bond, influence the local electronic environment of the atoms and the vibrational modes of the bonds within the molecule. These differences are reflected in the respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of bromooctene isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of the proton signals are highly diagnostic.
-
Chemical Shift: Protons on carbons attached to the bromine atom are significantly deshielded and appear at a lower field (higher ppm). Similarly, vinylic protons (on the C=C double bond) have characteristic chemical shifts.
-
Multiplicity: The splitting of a proton signal is determined by the number of neighboring non-equivalent protons (n+1 rule). This provides valuable information about the connectivity of the carbon skeleton.
-
Coupling Constants (J-values): For geometric isomers (cis/trans), the coupling constant between the vinylic protons is a definitive diagnostic tool. Trans protons typically exhibit a larger coupling constant (around 12-18 Hz) compared to cis protons (around 6-12 Hz).
¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts are key differentiators.
-
Number of Signals: The number of distinct peaks in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which is often different for various isomers due to molecular symmetry.
-
Chemical Shift: The carbon atom bonded to the electronegative bromine atom is shifted downfield. The sp² hybridized carbons of the double bond also have characteristic chemical shifts.
Table 1: Predicted ¹H NMR Data for Selected Bromooctene Isomers
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Key Differentiating Features |
| 1-Bromo-1-octene | H attached to C1 | ~6.0-6.5 | Doublet of triplets | 1H | Vinylic proton deshielded by Br. |
| H attached to C2 | ~5.8-6.2 | Multiplet | 1H | Vinylic proton. | |
| (E)-1-Bromo-2-octene | H attached to C1 | ~3.9-4.1 | Doublet | 2H | Allylic protons adjacent to Br. |
| Vinylic Hs | ~5.5-5.9 | Multiplet | 2H | ||
| (Z)-1-Bromo-2-octene | H attached to C1 | ~4.0-4.2 | Doublet | 2H | Allylic protons adjacent to Br. |
| Vinylic Hs | ~5.4-5.8 | Multiplet | 2H | ||
| 8-Bromo-1-octene [1] | Vinylic Hs (=CH₂) | ~4.9-5.1 | Multiplet | 2H | Terminal alkene protons.[1] |
| Vinylic H (-CH=) | ~5.7-5.9 | Multiplet | 1H | Terminal alkene proton.[1] | |
| H attached to C8 (-CH₂Br) | ~3.4 | Triplet | 2H | Protons on carbon bearing Br.[1] |
Table 2: Predicted ¹³C NMR Data for Selected Bromooctene Isomers
| Isomer | Predicted Chemical Shifts (δ, ppm) | Number of Signals | Key Differentiating Features |
| 1-Bromo-1-octene | C1: ~110-120, C2: ~130-140, Alkyl Cs: ~14-35 | 8 | Downfield shift of C1 due to Br and sp² hybridization. |
| 2-Bromo-1-octene [2] | C1: ~115-125, C2: ~135-145, Alkyl Cs: ~14-40 | 8 | Two distinct sp² carbon signals.[2] |
| This compound [1] | C1: ~114, C2: ~139, C8: ~34, Other alkyl Cs: ~28-33 | 8 | Characteristic terminal alkene and brominated carbon signals.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the C=C double bond and the C-Br bond.
-
C=C Stretch: Alkenes show a characteristic absorption band for the C=C stretching vibration in the region of 1640-1680 cm⁻¹. The intensity of this peak can be weak for symmetrical or nearly symmetrical alkenes.
-
=C-H Stretch: The stretching vibration of vinylic C-H bonds appears at a higher frequency (3000-3100 cm⁻¹) than the C-H stretch of sp³ hybridized carbons (<3000 cm⁻¹).[3]
-
=C-H Bend (Out-of-Plane): The out-of-plane bending vibrations of vinylic C-H bonds are often very informative for determining the substitution pattern of the alkene, including distinguishing between cis and trans isomers. For example, trans-disubstituted alkenes show a strong band around 960-980 cm⁻¹, while cis-disubstituted alkenes show a broader band around 675-730 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Bromooctene Isomers
| Isomer Type | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Terminal Alkene (e.g., this compound) | ~1640 | ~3080 | ~910 and ~990 (strong) | ~550 |
| trans-Alkene | ~1670 (weak) | ~3020 | ~970 (strong) | ~550 |
| cis-Alkene | ~1660 (weak) | ~3020 | ~690 (strong, broad) | ~550 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Molecular Ion Peak (M⁺): All bromooctene isomers will have the same molecular weight. A key feature is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: The position of the bromine atom and the double bond significantly influences the fragmentation of the molecular ion. The weakest bonds, such as the C-Br bond and allylic C-C bonds, are more likely to cleave. The stability of the resulting carbocations will dictate the major fragmentation pathways. For example, isomers that can form stable secondary or allylic carbocations upon fragmentation will show prominent peaks corresponding to these fragments.
Table 4: Predicted Key Fragments in Mass Spectra of Bromooctene Isomers
| Isomer | Predicted Key Fragments (m/z) | Fragmentation Rationale |
| 1-Bromo-1-octene | M-Br (loss of Br), fragments from alkyl chain cleavage | Loss of the bromine radical is a common fragmentation pathway for bromoalkanes. |
| 3-Bromo-1-octene | M-C₅H₁₁ (loss of pentyl radical) | Allylic cleavage leading to a stable, resonance-stabilized cation. |
| This compound | M-Br, M-C₆H₁₂ (McLafferty rearrangement) | Fragmentation is influenced by both the terminal alkene and the primary bromoalkane functionalities. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like bromooctene isomers.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the bromooctene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean salt plates or ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the bromooctene isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI), which causes fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum for each separated isomer.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between different isomers of bromooctene using the spectroscopic methods described.
Caption: Logical workflow for distinguishing bromooctene isomers.
References
Safety Operating Guide
Proper Disposal of 8-Bromo-1-octene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of reagents like 8-Bromo-1-octene is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to prevent potential hazards and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) and Handling Summary:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and replaced immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Prevents the inhalation of potentially harmful vapors. |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material. | Protects feet from spills. |
Step-by-Step Disposal Procedure
The disposal of this compound is categorized as hazardous waste and must be handled accordingly. The primary recommended method of disposal is incineration by a licensed hazardous waste management company.
1. Waste Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[1]
-
Do not mix this compound with non-halogenated organic wastes, acids, bases, or heavy metal wastes.
-
Keep this waste stream separate from incompatible materials such as strong oxidizing agents, amines, and strong bases.[2]
2. Waste Collection:
-
Collect liquid waste containing this compound in a designated, properly labeled, and sealed container.[1] A polyethylene (B3416737) or plastic-coated glass container is recommended.
-
For solid waste, such as contaminated paper towels or gloves, use a labeled and sealed bag or container.[1]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Include the approximate quantity of the waste.
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Keep containers tightly closed when not in use.[3]
-
The storage area should be cool, dry, and well-ventilated.[3]
5. Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][4]
-
The recommended disposal method is to burn the chemical in an incinerator equipped with an afterburner and scrubber.[4]
6. Contaminated Packaging:
-
Dispose of the original, empty container as unused product in the same hazardous waste stream.[4]
Experimental Protocols: Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: For a large spill, immediately evacuate the area and alert colleagues.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.[1]
-
Disposal of Spill Debris: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 8-Bromo-1-octene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 8-Bromo-1-octene are paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure a safe laboratory environment and regulatory compliance. Adherence to these guidelines is critical for minimizing risks associated with this hazardous chemical.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H15Br |
| Molecular Weight | 191.11 g/mol [1] |
| Appearance | Light yellow liquid[2] |
| Boiling Point | 92 °C / 197.6 °F @ 24 mmHg[2] |
| Flash Point | 78 °C / 172.4 °F[2] |
| Specific Gravity | 1.193 g/cm3 [2] |
| CAS Number | 2695-48-9[1][2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, a multi-layered approach to PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.[2][3][5] | Protects against chemical splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.[3][5][6] | Provides a barrier against skin contact and absorption.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[3][5][6] | Protects skin and personal clothing from spills and splashes.[5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5] | Prevents inhalation of potentially harmful vapors.[5] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[5] | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]
-
Store away from incompatible materials such as strong oxidizing agents, amines, and strong bases.[7]
2. Handling and Use:
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][5]
-
Wear the mandatory PPE as specified in the table above.
-
When transporting the chemical, use a secondary container to prevent spills.[5]
-
Dispense the required amount carefully, avoiding splashes.[5]
-
If used in a reaction, ensure the apparatus is securely clamped and any potential exothermic reactions can be controlled.[5]
3. Spill Response:
-
Small Spills: If you are trained to do so, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[5][6] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[5][6]
-
Large Spills: Evacuate the immediate area and alert others.[5][6] Contact your institution's emergency response team.
4. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.[5] This falls under the category of halogenated organic waste.[8]
-
Do not mix with non-halogenated organic wastes, acids, bases, or heavy metal wastes.[8]
-
Collect contaminated solid waste, such as gloves and paper towels, in a separate, labeled, and sealed container.[5]
2. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8]
-
Ensure waste containers are kept tightly closed and stored in secondary containment to prevent spills.[8]
3. Final Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[5][8]
-
Do not pour down the drain.[3][5] The chemical should be disposed of by a licensed professional waste disposal service, potentially through incineration.[3]
References
- 1. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound, CAS No. 2695-48-9 - iChemical [ichemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
